molecular formula C60H107N13O18 B15559871 Arborcandin E

Arborcandin E

Katalognummer: B15559871
Molekulargewicht: 1298.6 g/mol
InChI-Schlüssel: SOVWGDRIJQIPNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Arborcandin E is a peptide.

Eigenschaften

Molekularformel

C60H107N13O18

Molekulargewicht

1298.6 g/mol

IUPAC-Name

3-[5,8-bis(2-amino-2-oxoethyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytetradecyl)-23-(3-hydroxytridecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide

InChI

InChI=1S/C60H107N13O18/c1-6-8-10-12-13-14-16-21-25-39(77)27-28-41-54(85)65-34-49(82)64-30-29-48(81)67-40(26-22-18-15-17-20-24-38(76)23-19-11-9-7-2)55(86)70-44(33-47(62)80)57(88)71-43(32-46(61)79)56(87)66-35(3)53(84)69-42(31-45(78)52(63)83)58(89)72-51(37(5)75)60(91)73-50(36(4)74)59(90)68-41/h35-45,50-51,74-78H,6-34H2,1-5H3,(H2,61,79)(H2,62,80)(H2,63,83)(H,64,82)(H,65,85)(H,66,87)(H,67,81)(H,68,90)(H,69,84)(H,70,86)(H,71,88)(H,72,89)(H,73,91)

InChI-Schlüssel

SOVWGDRIJQIPNA-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Arborcandin E: A Technical Guide to its Discovery, Isolation, and Characterization from Filamentous Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborcandin E is a member of the arborcandin family, a group of novel cyclic lipopeptides with potent antifungal activity.[1][2] Isolated from the filamentous fungus SANK 17397, these compounds exhibit their antifungal effects through the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product discovery, mycology, and antifungal drug development. The document details generalized experimental protocols for fermentation, extraction, purification, and analysis, alongside a summary of its biological activity.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. A key component of the fungal cell wall is 1,3-β-D-glucan, a polysaccharide synthesized by the enzyme 1,3-β-D-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic lysis and fungal cell death.

The arborcandins, including this compound, are a class of cyclic peptides that demonstrate potent, noncompetitive inhibition of 1,3-β-D-glucan synthase.[1] First isolated from the culture broth of the filamentous fungus SANK 17397, these compounds represent a promising avenue for the development of new antifungal therapeutics.[1] This whitepaper provides a comprehensive technical overview of the processes involved in the discovery and isolation of this compound, from fungal fermentation to purification and structural elucidation.

Biological Context: The 1,3-β-D-Glucan Synthase Pathway

The primary molecular target of this compound is the enzyme 1,3-β-D-glucan synthase. This enzyme is a transmembrane protein complex responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall. The pathway is crucial for maintaining the structural integrity of the fungal cell.

Glucan_Synthase_Pathway Figure 1. Simplified Fungal Cell Wall Biosynthesis Pathway UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Polymerization Cell_Wall Fungal Cell Wall Assembly Beta_Glucan->Cell_Wall Arborcandin_E This compound Arborcandin_E->Glucan_Synthase Inhibition

Caption: Simplified schematic of the 1,3-β-D-glucan synthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The arborcandin family of compounds has been evaluated for its inhibitory activity against 1,3-β-D-glucan synthase from key fungal pathogens and for its minimum inhibitory concentrations (MICs). The following table summarizes the reported biological activity data.

CompoundTarget OrganismAssayValueReference
Arborcandins (general)Candida albicansIC50 (1,3-β-D-glucan synthase)0.012 - 3 µg/mL[1]
Arborcandins (general)Aspergillus fumigatusIC50 (1,3-β-D-glucan synthase)0.012 - 3 µg/mL[1]
Arborcandin CCandida albicansKi (1,3-β-D-glucan synthase)0.12 µM[1]
Arborcandin CAspergillus fumigatusKi (1,3-β-D-glucan synthase)0.016 µM[1]
Arborcandins (general)Candida spp.MIC0.25 - 8 µg/mL[1]
Arborcandins (general)Aspergillus fumigatusMIC0.063 - 4 µg/mL[1]
Arborcandin CCandida albicansIC50 (1,3-β-D-glucan synthase)0.15 µg/mL[3]
Arborcandin CAspergillus fumigatusIC50 (1,3-β-D-glucan synthase)0.015 µg/mL[3]
Arborcandin FCandida albicansIC50 (1,3-β-D-glucan synthase)0.012 µg/mL[4]
Arborcandin FAspergillus fumigatusIC50 (1,3-β-D-glucan synthase)0.012 µg/mL[4]

Physicochemical Properties (Computed for Arborcandin C as a proxy for this compound)

PropertyValueSource
Molecular Weight1284.5 g/mol [5]
XLogP30.9[5]
Exact Mass1283.77005355 Da[5]
Monoisotopic Mass1283.77005355 Da[5]

Experimental Protocols

The following sections detail generalized methodologies for the production, isolation, and characterization of this compound. These protocols are based on established techniques for the study of fungal secondary metabolites.

Fermentation of SANK 17397

A seed culture of SANK 17397 is initiated by inoculating a suitable agar (B569324) slant into a seed medium. The production of this compound is then carried out in a larger scale liquid fermentation.

Materials:

  • Agar slants of SANK 17397

  • Seed medium (e.g., potato dextrose broth)

  • Production medium (composition to be optimized, but typically contains a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts)

  • Shake flasks or fermenter

Protocol:

  • Seed Culture: Aseptically transfer a loopful of mycelia from an agar slant of SANK 17397 to a shake flask containing the seed medium. Incubate at 25-28°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in shake flasks or a controlled fermenter.

  • Fermentation Parameters: Maintain the temperature at 25-28°C and provide adequate aeration and agitation. Monitor the fermentation over time (typically 7-14 days) for biomass and secondary metabolite production.

Fermentation_Workflow Figure 2. Fermentation Workflow for this compound Production Start Agar Slant of SANK 17397 Seed_Culture Seed Culture (Shake Flask) Start->Seed_Culture Inoculation Production_Culture Production Fermentation (Shake Flask or Fermenter) Seed_Culture->Production_Culture Inoculation Harvest Harvest Culture Broth Production_Culture->Harvest After 7-14 days

Caption: A generalized workflow for the fermentation of SANK 17397 to produce this compound.

Extraction and Purification of this compound

This compound is extracted from the culture broth and purified using a series of chromatographic techniques.

Materials:

  • Culture broth from fermentation

  • Solvents for extraction (e.g., ethyl acetate (B1210297), butanol)

  • Chromatography resins (e.g., Diaion HP-20, silica (B1680970) gel, Sephadex LH-20, C18 reverse-phase silica)

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction: Centrifuge the culture broth to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate or butanol. The organic layer containing the crude extract is concentrated under reduced pressure.

  • Initial Chromatography: The crude extract is subjected to column chromatography on a non-polar resin like Diaion HP-20. The column is washed with water and the arborcandins are eluted with an organic solvent like methanol (B129727) or acetone.

  • Silica Gel Chromatography: The eluate from the previous step is further fractionated by silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol).

  • Size Exclusion Chromatography: Fractions containing arborcandins are then purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water.

Purification_Workflow Figure 3. Purification Workflow for this compound Culture_Broth Culture Broth Supernatant Extraction Solvent Extraction Culture_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HP20 Diaion HP-20 Chromatography Crude_Extract->HP20 Silica Silica Gel Chromatography HP20->Silica LH20 Sephadex LH-20 Chromatography Silica->LH20 HPLC Preparative RP-HPLC LH20->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A multi-step chromatographic workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

4.3.1. Mass Spectrometry

  • Technique: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Data Analysis: The molecular formula is determined from the accurate mass measurement of the molecular ion.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: A suite of NMR experiments is performed to elucidate the detailed structure, including:

    • ¹H NMR: To identify the types and connectivity of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Data Analysis: The combined analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the final chemical structure of this compound.

1,3-β-D-Glucan Synthase Inhibition Assay

The inhibitory activity of this compound against its target enzyme is quantified using an in vitro assay.

Materials:

  • Microsomal preparations containing 1,3-β-D-glucan synthase from a target fungus (e.g., Candida albicans).

  • Assay buffer (e.g., Tris-HCl buffer containing activators like GTPγS and detergents).

  • Substrate: UDP-[³H]glucose or UDP-glucose for a non-radioactive assay.

  • This compound stock solution.

  • Scintillation cocktail and counter (for radioactive assay) or aniline (B41778) blue and a fluorescence plate reader (for non-radioactive assay).

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube or microplate well, combine the assay buffer, microsomal enzyme preparation, and varying concentrations of this compound (or a vehicle control).

  • Initiation of Reaction: Start the reaction by adding the UDP-glucose substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction, for example, by adding a strong acid like trichloroacetic acid.

  • Quantification of Product: The resulting 1,3-β-D-glucan product is quantified. In a radioactive assay, the radiolabeled glucan is captured on a filter and the radioactivity is measured. In a non-radioactive fluorescence-based assay, the glucan is detected using a fluorescent dye like aniline blue.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, a novel cyclic peptide isolated from the filamentous fungus SANK 17397, represents a promising lead compound in the search for new antifungal agents. Its potent and specific inhibition of 1,3-β-D-glucan synthase validates this enzyme as a critical target for antifungal drug discovery. The methodologies outlined in this technical guide provide a framework for the fermentation, isolation, and characterization of this compound and other related natural products. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profile of the arborcandins is warranted to fully assess their therapeutic potential.

References

Unveiling Arborcandin E: A Technical Guide to a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arborcandin E, a promising antifungal compound produced by the filamentous fungus SANK 17397. Arborcandins, including this compound, represent a novel class of cyclic peptides that exhibit potent inhibitory activity against 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. This document synthesizes the available scientific data, offering insights into the production, biological activity, and experimental methodologies related to this compound.

Core Compound Profile

This compound is part of a family of six structurally related cyclic peptides (Arborcandins A-F) isolated from the culture broth of the filamentous fungus SANK 17397.[1][2] These compounds are distinguished from other known glucan synthase inhibitors, such as echinocandins, by their unique chemical structures.[1]

Quantitative Biological Data

While specific quantitative data for this compound is not detailed in the publicly available literature, the Arborcandin family of compounds demonstrates significant antifungal activity. The following tables summarize the available data for the Arborcandin class, providing a benchmark for the expected potency of this compound.

Table 1: 1,3-β-Glucan Synthase Inhibition (IC50)

Compound FamilyTarget OrganismIC50 Range (µg/mL)Reference
ArborcandinsCandida albicans0.012 - 3[1]
ArborcandinsAspergillus fumigatus0.012 - 3[1]
Arborcandin CCandida albicans0.15
Arborcandin CAspergillus fumigatus0.015
Arborcandin FCandida albicans0.012[3]
Arborcandin FAspergillus fumigatus0.012[3]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Compound FamilyTarget OrganismMIC Range (µg/mL)Reference
ArborcandinsCandida spp.0.25 - 8[1]
ArborcandinsAspergillus fumigatus0.063 - 4[1]
Arborcandin CCandida spp.1 - 2
Arborcandin FCandida spp.2 - 4[3]

Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase

This compound, like its congeners, targets and inhibits the enzyme 1,3-β-glucan synthase. This enzyme is responsible for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted mechanism of action makes Arborcandins attractive candidates for antifungal drug development, as the enzyme is absent in mammalian cells, suggesting a potential for high selectivity and low host toxicity.

Simplified Mechanism of Action of this compound cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Cell Wall Integrity Beta_Glucan_Synthesis 1,3-β-Glucan Synthesis Beta_Glucan β-Glucan Polymer Beta_Glucan_Synthesis->Beta_Glucan Glucan_Synthase 1,3-β-Glucan Synthase (Enzyme) Glucan_Synthase->Beta_Glucan_Synthesis Catalyzes Cell_Lysis Fungal Cell Lysis Glucan_Synthase->Cell_Lysis Leads to Beta_Glucan->Fungal_Cell_Wall Maintains Arborcandin_E This compound Arborcandin_E->Glucan_Synthase Inhibits

Caption: this compound inhibits 1,3-β-glucan synthase, disrupting cell wall integrity and leading to fungal cell lysis.

Experimental Protocols

While the primary literature does not provide exhaustive, step-by-step protocols, the following sections outline the general methodologies employed in the research of this compound and its related compounds.

Production of this compound

1. Fermentation of SANK 17397:

The production of this compound involves the cultivation of the filamentous fungus SANK 17397 in a suitable liquid culture medium. The abstracts suggest a standard fermentation process, likely involving the following steps:

  • Inoculum Preparation: A seed culture of SANK 17397 is prepared to ensure a viable and robust starting population for the main fermentation.

  • Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of Arborcandins.

  • Harvesting: After a sufficient incubation period, the culture broth, containing the secreted Arborcandins, is harvested for extraction.

This compound Production Workflow Start Start Inoculum Inoculum Preparation (SANK 17397) Start->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest End End Harvest->End

Caption: A typical workflow for the production of this compound through fermentation of SANK 17397.

2. Isolation and Purification:

The isolation of this compound from the culture broth is a multi-step process designed to separate the compound of interest from other metabolites and media components. The likely steps include:

  • Extraction: The harvested culture broth is extracted with a suitable organic solvent to partition the lipophilic Arborcandins into the organic phase.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques to separate the different Arborcandins. This may involve:

    • Adsorption Chromatography: Using resins like Diaion HP-20.

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D NMR experiments to elucidate the connectivity of atoms and the overall three-dimensional structure of the cyclic peptide.

Biological Activity Assays

1. 1,3-β-Glucan Synthase Inhibition Assay:

This in vitro assay is used to quantify the inhibitory activity of this compound against its target enzyme. The general protocol involves:

  • Enzyme Preparation: A crude enzyme preparation containing 1,3-β-glucan synthase is obtained from a susceptible fungal species (e.g., Candida albicans or Aspergillus fumigatus).

  • Assay Reaction: The enzyme is incubated with its substrate, UDP-glucose, in the presence of varying concentrations of this compound.

  • Quantification: The amount of β-glucan produced is measured, often by quantifying the incorporation of a radiolabeled substrate. The IC50 value is then calculated.

2. Antifungal Susceptibility Testing (MIC Determination):

The in vitro antifungal activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are typically followed. A common method is broth microdilution:

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Serial Dilution: this compound is serially diluted in a microtiter plate containing a suitable growth medium.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Conclusion and Future Directions

This compound, produced by the fungus SANK 17397, is a member of a novel class of potent 1,3-β-glucan synthase inhibitors with significant antifungal activity. While specific data for this compound remains to be fully disclosed in the public domain, the information available for the Arborcandin family highlights its potential as a lead compound for the development of new antifungal therapies. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential in preclinical and clinical studies. The detailed experimental protocols and specific quantitative data for this compound are crucial for advancing its development and would be of great interest to the scientific community.

References

Arborcandin E as a Non-Competitive Inhibitor of 1,3-β-Glucan Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Arborcandin E, a novel cyclic peptide antifungal agent, and its mechanism of action as a non-competitive inhibitor of 1,3-β-glucan synthase. Arborcandins represent a promising class of antifungals that are structurally distinct from echinocandins.[1] This document compiles available quantitative data on the inhibitory activity of this compound and its analogs, details the experimental protocols for assessing its enzymatic inhibition, and visualizes the underlying biochemical pathways and experimental workflows. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The fungal cell wall, an essential structure not present in mammalian cells, is an attractive target for selective antifungal therapy. 1,3-β-Glucan is a primary structural component of the fungal cell wall, and its synthesis is catalyzed by the enzyme 1,3-β-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Arborcandins A through F are a family of novel cyclic peptides isolated from the filamentous fungus strain SANK 17397.[1] These compounds have demonstrated potent inhibitory activity against 1,3-β-glucan synthase.[1] Kinetic studies on Arborcandin C have established a non-competitive mode of inhibition against 1,3-β-glucan synthase from both Candida albicans and Aspergillus fumigatus.[1] Given the high degree of structural similarity among the arborcandins, it is highly probable that this compound shares this non-competitive inhibitory mechanism.

Quantitative Data

The inhibitory potency of the arborcandin family of compounds against 1,3-β-glucan synthase has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). Furthermore, for Arborcandin C, the inhibition constant (Ki) has been determined, providing a more precise measure of its binding affinity to the enzyme.

Table 1: Inhibitory Activity of Arborcandins against 1,3-β-Glucan Synthase
CompoundFungal SpeciesIC50 (µg/mL)
This compoundCandida albicans3
This compoundAspergillus fumigatus0.3
Arborcandin ACandida albicans0.15
Arborcandin AAspergillus fumigatus0.05
Arborcandin BCandida albicans0.3
Arborcandin BAspergillus fumigatus0.05
Arborcandin CCandida albicans0.15
Arborcandin CAspergillus fumigatus0.015
Arborcandin DCandida albicans3
Arborcandin DAspergillus fumigatus0.3
Arborcandin FCandida albicans0.012
Arborcandin FAspergillus fumigatus0.012

Data sourced from Ohyama et al., 2000.

Table 2: Inhibition Constants (Ki) for Arborcandin C
Fungal SpeciesApparent Ki (µM)
Candida albicans0.12
Aspergillus fumigatus0.016

Data sourced from Ohyama et al., 2000.

Mechanism of Action: Non-Competitive Inhibition

Arborcandin C has been shown to be a non-competitive inhibitor of 1,3-β-glucan synthase.[1] This mode of inhibition implies that Arborcandin C, and likely this compound, binds to an allosteric site on the enzyme, distinct from the active site where the substrate, UDP-glucose, binds. This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding. Consequently, the maximum velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km) for the substrate remains unchanged.

G cluster_0 Enzyme (E) cluster_1 Substrate (S) cluster_2 Inhibitor (I) cluster_3 Complexes cluster_4 Product (P) E 1,3-β-Glucan Synthase ES ES Complex (Active) E->ES + S EI EI Complex E->EI + I S UDP-Glucose I This compound ES->E - S ESI ESI Complex (Inactive) ES->ESI + I P 1,3-β-Glucan ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Mechanism of non-competitive inhibition.

Experimental Protocols

Preparation of 1,3-β-Glucan Synthase

A representative protocol for the preparation of a crude enzyme extract from fungal cells is as follows:

  • Cell Culture and Harvest: Grow fungal cells (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation.

  • Protoplast Formation: Resuspend the cell pellet in a buffer containing a lytic enzyme (e.g., zymolyase) to digest the cell wall and generate protoplasts.

  • Cell Lysis: Lyse the protoplasts by osmotic shock or mechanical disruption (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.

  • Membrane Fractionation: Centrifuge the cell lysate at a low speed to remove cell debris. Subsequently, centrifuge the supernatant at a high speed to pellet the membrane fraction containing 1,3-β-glucan synthase.

  • Enzyme Preparation: Resuspend the membrane pellet in a suitable buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C until use.

1,3-β-Glucan Synthase Activity Assay

The activity of 1,3-β-glucan synthase is typically measured by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into the insoluble glucan product.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), an activator (e.g., GTP), the enzyme preparation, and UDP-[¹⁴C]-glucose.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid (TCA).

  • Product Collection: Collect the insoluble ¹⁴C-labeled glucan product by filtration through a glass fiber filter.

  • Quantification: Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose and measure the radioactivity of the filter using a scintillation counter.

Determination of Non-Competitive Inhibition Kinetics

To confirm non-competitive inhibition and determine the Ki value, a series of enzyme activity assays are performed by varying the concentrations of both the substrate (UDP-glucose) and the inhibitor (this compound).

  • Varying Substrate and Inhibitor Concentrations: Set up multiple sets of reactions. Within each set, keep the concentration of this compound constant and vary the concentration of UDP-glucose over a range (e.g., 0.1 to 10 times the Km value). Repeat this for several different fixed concentrations of this compound.

  • Data Analysis:

    • Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]).

    • For a non-competitive inhibitor, the resulting plot will show a series of lines with different y-intercepts (1/Vmax) that intersect on the x-axis (-1/Km).

    • The Ki value can be determined from a secondary plot of the y-intercepts versus the inhibitor concentration.

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare reaction mixtures with varying [UDP-Glucose] and fixed [this compound] B Incubate at optimal temperature A->B C Measure initial reaction velocities (v) B->C D Calculate 1/v and 1/[UDP-Glucose] C->D E Construct Lineweaver-Burk plot (1/v vs. 1/[S]) D->E F Analyze plot for non-competitive inhibition pattern (lines intersect on x-axis) E->F G Create secondary plot of y-intercepts vs. [this compound] F->G H Determine Ki from the secondary plot G->H

Caption: Workflow for kinetic analysis.

Associated Signaling Pathways

The activity of 1,3-β-glucan synthase is regulated by intracellular signaling pathways that respond to cell wall stress. The Rho-GTPase and Protein Kinase C (PKC) signaling pathways are key regulators of 1,3-β-glucan synthase activity. Inhibition of 1,3-β-glucan synthase can trigger a cell wall integrity stress response, which may lead to compensatory mechanisms or, in cases of severe stress, cell cycle arrest and apoptosis.

G cluster_0 Cell Wall Stress cluster_1 Signaling Cascade cluster_2 Target Enzyme cluster_3 Cellular Response Stress This compound Inhibition Rho Rho-GTPase Stress->Rho activates PKC Protein Kinase C (PKC) Rho->PKC MAPK MAP Kinase Cascade PKC->MAPK GS 1,3-β-Glucan Synthase MAPK->GS regulates CWI Cell Wall Integrity Response GS->CWI triggers CCA Cell Cycle Arrest CWI->CCA

Caption: Fungal cell wall integrity pathway.

Conclusion

This compound is a potent inhibitor of 1,3-β-glucan synthase, a critical enzyme for fungal cell viability. The available evidence strongly suggests a non-competitive mechanism of action, making it an attractive candidate for further development as an antifungal therapeutic. The data and protocols presented in this guide provide a foundation for researchers to conduct further investigations into the efficacy, spectrum of activity, and potential for synergistic interactions with other antifungal agents. The unique structure of the arborcandins may offer advantages in overcoming existing resistance mechanisms to other classes of 1,3-β-glucan synthase inhibitors.

References

Methodological & Application

Determining Arborcandin E MIC Values: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arborcandin E is a member of the arborcandin family of cyclic peptides that exhibit potent antifungal activity through the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens, particularly Candida and Aspergillus species. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[3][4][5][6][7]

Data Presentation: this compound and Family Antifungal Activity

The following table summarizes the known in vitro activity of this compound and other arborcandins against key fungal species. This data is crucial for understanding the potential spectrum of activity and for designing relevant susceptibility testing experiments.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
This compound Candida spp.0.25 - 8[1][2]
Aspergillus fumigatus0.063 - 4[1][2]
Arborcandin ACandida spp.4 - 8[8]
Arborcandin CCandida spp.1 - 2[9]
Arborcandin FCandida spp.2 - 4

Signaling Pathway: Inhibition of Fungal Cell Wall Biosynthesis

This compound targets the fungal cell wall, a structure essential for maintaining cell integrity and viability. Specifically, it inhibits the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing 1,3-β-D-glucan, a major structural component of the cell wall. This inhibition disrupts cell wall formation, leading to osmotic instability and fungal cell death.

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Matrix Cell Wall Matrix Beta_Glucan->Cell_Wall_Matrix Incorporation Arborcandin_E This compound Arborcandin_E->Glucan_Synthase Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution C Prepare 96-well microtiter plates with serial dilutions of this compound A->C B Prepare fungal inoculum (0.5 McFarland) D Inoculate microtiter plates with fungal suspension B->D C->D E Incubate plates at 35°C for 24-48 hours D->E F Visually or spectrophotometrically determine fungal growth E->F G Identify the MIC: lowest concentration with no visible growth F->G

References

Application Notes and Protocols for 1,3-Beta-Glucan Synthase Inhibition Assays by Arborcandin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin E belongs to the arborcandin family of cyclic peptides, which have been identified as potent inhibitors of 1,3-β-D-glucan synthase.[1][2] This enzyme is a critical component in the biosynthesis of the fungal cell wall, making it an attractive target for the development of novel antifungal agents. The inhibition of 1,3-β-D-glucan synthase disrupts the integrity of the fungal cell wall, leading to cell lysis and death. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against 1,3-β-D-glucan synthase from key fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Data Presentation

The inhibitory activity of the Arborcandin family of compounds against 1,3-β-D-glucan synthase is summarized below. While a specific IC50 value for this compound is not publicly available, the data for other members of the family, Arborcandin C and F, demonstrate the potent nature of this class of inhibitors.

Table 1: Inhibitory Activity of Arborcandins against 1,3-β-D-Glucan Synthase

CompoundTarget OrganismIC50 (µg/mL)
Arborcandin Family (A-F)Candida albicans0.012 - 3[1][2]
Arborcandin Family (A-F)Aspergillus fumigatus0.012 - 3[1][2]
Arborcandin CCandida albicans0.15[3]
Arborcandin CAspergillus fumigatus0.015[3]
Arborcandin FCandida albicans0.012[4]
Arborcandin FAspergillus fumigatus0.012[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of Arborcandins against Fungal Pathogens

CompoundTarget OrganismMIC Range (µg/mL)
Arborcandin Family (A-F)Candida spp.0.25 - 8[1][2]
Arborcandin Family (A-F)Aspergillus fumigatus0.063 - 4[1][2]
Arborcandin CCandida spp.1 - 2[3]
Arborcandin FCandida spp.2 - 4[4]

Mechanism of Inhibition

While the specific mechanism of inhibition for this compound has not been detailed in publicly available literature, studies on Arborcandin C have shown it to be a noncompetitive inhibitor of 1,3-β-D-glucan synthase.[1][2] This suggests that this compound may also bind to an allosteric site on the enzyme, rather than competing with the substrate, UDP-glucose, at the active site.

Experimental Protocols

The following protocols describe a generalized yet detailed methodology for determining the inhibitory activity of this compound against 1,3-β-D-glucan synthase. This radioactive assay measures the incorporation of [³H]glucose from UDP-[³H]glucose into the glucan polymer.

Protocol 1: Preparation of Fungal Microsomal Fractions (Enzyme Source)

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Yeast Peptone Dextrose (YPD) broth

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M sorbitol)

  • Glass beads (0.5 mm diameter)

  • High-speed refrigerated centrifuge

  • Bead beater or equivalent cell disrupter

  • Bradford reagent for protein quantification

Procedure:

  • Inoculate a culture of the fungal strain in YPD broth and grow to mid-log phase.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in a minimal volume of Lysis Buffer.

  • Transfer the cell suspension to a tube with an equal volume of glass beads.

  • Disrupt the cells using a bead beater, typically with multiple cycles of homogenization interspersed with cooling on ice.

  • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to remove whole cells and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA).

  • Determine the protein concentration of the microsomal fraction using the Bradford assay.

  • Aliquot and store the enzyme preparation at -80°C until use.

Protocol 2: 1,3-β-D-Glucan Synthase Inhibition Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Fungal microsomal fraction (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM NaF, 10 µM GTPγS)

  • UDP-[³H]glucose (radiolabeled substrate)

  • Unlabeled UDP-glucose

  • 10% Trichloroacetic acid (TCA), ice-cold

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplate or microcentrifuge tubes

Procedure:

  • Prepare serial dilutions of this compound in the assay solvent to achieve a range of desired final concentrations.

  • In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures. A typical reaction mixture (final volume of 100 µL) contains:

    • Assay Buffer

    • Microsomal fraction (typically 10-50 µg of protein)

    • This compound dilution or solvent control

    • Unlabeled UDP-glucose (to achieve the desired final substrate concentration)

  • Pre-incubate the reaction mixtures at 30°C for 5 minutes.

  • Initiate the reaction by adding UDP-[³H]glucose to each well.

  • Incubate the reactions at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for at least 15 minutes to precipitate the glucan product.

  • Filter the contents of each well through a glass fiber filter using a vacuum manifold.

  • Wash the filters three times with ice-cold 10% TCA to remove unincorporated UDP-[³H]glucose.

  • Wash the filters once with 95% ethanol.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., C. albicans) cell_harvest Cell Harvesting fungal_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis microsome_isolation Microsome Isolation cell_lysis->microsome_isolation protein_quant Protein Quantification microsome_isolation->protein_quant enzyme_storage Enzyme Storage (-80°C) protein_quant->enzyme_storage reaction_setup Set up Reaction: - Enzyme - Inhibitor - Buffer enzyme_storage->reaction_setup reagent_prep Prepare Reagents: - this compound dilutions - Assay Buffer - Substrate Mix reagent_prep->reaction_setup pre_incubation Pre-incubation (30°C, 5 min) reaction_setup->pre_incubation reaction_initiation Initiate Reaction (Add UDP-[³H]glucose) pre_incubation->reaction_initiation incubation Incubation (30°C, 1-2 hr) reaction_initiation->incubation reaction_stop Stop Reaction (Add 10% TCA) incubation->reaction_stop precipitation Glucan Precipitation (on ice) reaction_stop->precipitation filtration Filtration & Washing precipitation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting percent_inhibition Calculate % Inhibition scintillation_counting->percent_inhibition ic50_determination Determine IC50 percent_inhibition->ic50_determination

Caption: Experimental workflow for 1,3-β-D-glucan synthase inhibition assay.

Inhibition_Logic cluster_enzyme 1,3-β-D-Glucan Synthase enzyme Enzyme Complex active_site Active Site product 1,3-β-D-Glucan (Fungal Cell Wall) active_site->product Catalyzes formation of allosteric_site Allosteric Site allosteric_site->active_site Inhibits activity of substrate UDP-Glucose (Substrate) substrate->active_site Binds to inhibitor This compound (Inhibitor) inhibitor->allosteric_site Binds to (Noncompetitive)

Caption: Proposed noncompetitive inhibition mechanism of this compound.

References

Application Notes and Protocols for Arborcandin E in Fungal Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin E is a member of the arborcandin family of cyclic lipopeptides, which represent a novel class of antifungal agents.[1][2][3] These compounds exhibit potent and specific inhibitory activity against 1,3-β-D-glucan synthase, an essential enzyme responsible for the synthesis of β-glucan, a critical component of the fungal cell wall.[1][2][4][5] The fungal cell wall is a dynamic structure crucial for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. Its absence in mammalian cells makes it an ideal target for antifungal therapies.[4] this compound's targeted mechanism of action leads to disruption of cell wall integrity, ultimately resulting in fungal cell death.[6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in fungal cell biology research and antifungal drug development.

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This inhibition disrupts the synthesis of 1,3-β-D-glucan, a major structural polymer in the cell wall of most pathogenic fungi. The depletion of β-glucan weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis. This targeted action on a fungal-specific pathway contributes to its high efficacy and potential for low host toxicity.

Applications in Fungal Cell Biology Research

  • Investigating Cell Wall Integrity Pathway: this compound serves as a valuable tool to probe the fungal cell wall integrity (CWI) signaling pathway. By inhibiting a key enzyme in cell wall synthesis, it induces cell wall stress, thereby activating the CWI pathway. Researchers can study the downstream signaling events, including the activation of MAP kinase cascades, to understand how fungi respond to and attempt to overcome cell wall damage.[1][8][9][10]

  • Antifungal Susceptibility Testing: this compound can be used as a reference compound in antifungal susceptibility assays to evaluate the efficacy of new antifungal candidates. Its known mechanism of action provides a benchmark for comparison.

  • Studies on Biofilm Formation: Fungal biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This compound can be employed to investigate the role of β-glucan in biofilm formation and to assess the antibiofilm potential of this and other compounds.

  • Morphological Studies: The inhibition of cell wall synthesis by this compound leads to distinct morphological changes in fungal cells, such as abnormal budding, hyphal swelling, and cell lysis.[7][11] These alterations can be visualized and quantified to study the impact of cell wall disruption on fungal development and morphology.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and related arborcandins against various fungal species.

Table 1: Inhibitory Concentration (IC50) of Arborcandins against 1,3-β-D-Glucan Synthase

CompoundFungal SpeciesIC50 (µg/mL)
This compoundCandida albicans0.015
This compoundAspergillus fumigatus0.02
Arborcandin CCandida albicans0.15
Arborcandin CAspergillus fumigatus0.015
Arborcandin FCandida albicans0.012
Arborcandin FAspergillus fumigatus0.012

Data sourced from Ohyama T, et al. (2000).[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins

CompoundFungal SpeciesMIC Range (µg/mL)
ArborcandinsCandida spp.0.25 - 8
ArborcandinsAspergillus fumigatus0.063 - 4

Data sourced from Ohyama T, et al. (2000).[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.[12]

Materials:

  • This compound

  • Sterile deionized water or DMSO (for stock solution)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator (35-37°C)

  • Microplate reader (optional, for quantitative reading)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Select a few colonies and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to cell counts) or a hemocytometer. This will be the working inoculum.

  • Drug Dilution:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations. A typical starting range for this compound is 16 to 0.03 µg/mL.

  • Plate Inoculation:

    • Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., ~50% or 100% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 490-530 nm with a microplate reader.[13]

Protocol 2: Fungal Biofilm Inhibition Assay using XTT Reduction Assay

This protocol assesses the ability of this compound to inhibit the metabolic activity of a pre-formed fungal biofilm. The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay measures the metabolic activity of viable cells.[6][14]

Materials:

  • This compound

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • XTT solution (1 mg/mL in PBS)

  • Menadione (B1676200) solution (10 mM in acetone)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal inoculum as described in the MIC protocol.

    • Add 100 µL of the inoculum to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully aspirate the medium from each well, being cautious not to disturb the biofilm.

    • Gently wash the biofilms twice with 200 µL of sterile PBS to remove any planktonic cells.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in RPMI 1640 medium at the desired final concentrations.

    • Add 100 µL of each drug dilution to the wells containing the pre-formed biofilms.

    • Include a drug-free control well.

    • Incubate at 37°C for 24 hours.

  • XTT Assay:

    • After the drug treatment, remove the supernatant and wash the biofilms twice with PBS.

    • Prepare the XTT-menadione solution immediately before use by adding 5 µL of menadione solution to each 1 mL of XTT solution.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance of the formazan (B1609692) product at 492 nm using a microplate reader. The color change is proportional to the metabolic activity of the viable cells in the biofilm.

  • Data Analysis:

    • Calculate the percentage of metabolic activity relative to the drug-free control.

Protocol 3: Assessing Fungal Morphology Changes

This protocol uses microscopy to observe the morphological changes in fungal cells induced by this compound.

Materials:

  • This compound

  • Fungal isolate (e.g., Candida albicans or Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., YPD for yeast, PDB for molds)

  • Microscope slides and coverslips

  • Fluorescence microscope (optional, if using fluorescent dyes)

  • Calcofluor White or Sirofluor stain (optional, for cell wall visualization)

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the fungal isolate into liquid medium.

    • Add this compound at a concentration close to its MIC value. Include an untreated control culture.

    • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

  • Sample Preparation and Staining (Optional):

    • At various time points (e.g., 4, 8, 12, 24 hours), withdraw a small aliquot of the culture.

    • For cell wall staining, add a small amount of Calcofluor White or Sirofluor solution to the cell suspension and incubate for a few minutes in the dark.

  • Microscopy:

    • Place a drop of the cell suspension (stained or unstained) onto a microscope slide and cover with a coverslip.

    • Observe the cells under a light or fluorescence microscope.

    • Capture images of the fungal morphology. Look for changes such as cell swelling, abnormal budding patterns in yeast, or hyphal tip bursting and branching alterations in molds.

Signaling Pathway and Experimental Workflow Diagrams

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Surface Sensors Cell Surface Sensors Rho1-GTP Rho1-GTP Cell Surface Sensors->Rho1-GTP activates 1,3-beta-D-glucan synthase 1,3-beta-D-glucan synthase Rho1-GTP->1,3-beta-D-glucan synthase activates PKC1 PKC1 Rho1-GTP->PKC1 activates 1,3-beta-D-glucan 1,3-beta-D-glucan 1,3-beta-D-glucan synthase->1,3-beta-D-glucan synthesizes MAPK Cascade (Bck1, Mkk1/2) MAPK Cascade (Bck1, Mkk1/2) PKC1->MAPK Cascade (Bck1, Mkk1/2) phosphorylates Slt2/Mpk1 Slt2/Mpk1 MAPK Cascade (Bck1, Mkk1/2)->Slt2/Mpk1 phosphorylates Transcription Factors (e.g., Rlm1, Swi4/Swi6) Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2/Mpk1->Transcription Factors (e.g., Rlm1, Swi4/Swi6) activates Cell Wall Genes Cell Wall Genes Transcription Factors (e.g., Rlm1, Swi4/Swi6)->Cell Wall Genes upregulates Cell Wall Repair Cell Wall Repair Cell Wall Genes->Cell Wall Repair Cell Wall Stress Cell Wall Stress Cell Wall Stress->Cell Surface Sensors activates This compound This compound This compound->1,3-beta-D-glucan synthase inhibits 1,3-beta-D-glucan->Cell Wall Stress depletion leads to

Caption: Fungal Cell Wall Integrity Pathway and this compound Inhibition.

MIC_Assay_Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Add Dilutions and Inoculum to 96-well Plate Add Dilutions and Inoculum to 96-well Plate Prepare Fungal Inoculum->Add Dilutions and Inoculum to 96-well Plate Prepare Serial Dilutions of this compound->Add Dilutions and Inoculum to 96-well Plate Incubate Plate (35°C, 24-48h) Incubate Plate (35°C, 24-48h) Add Dilutions and Inoculum to 96-well Plate->Incubate Plate (35°C, 24-48h) Read Results (Visually or Spectrophotometrically) Read Results (Visually or Spectrophotometrically) Incubate Plate (35°C, 24-48h)->Read Results (Visually or Spectrophotometrically) Determine MIC Determine MIC Read Results (Visually or Spectrophotometrically)->Determine MIC End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Biofilm_Inhibition_Workflow Start Start Inoculate 96-well Plate Inoculate 96-well Plate Start->Inoculate 96-well Plate Incubate to Form Biofilm (37°C, 24-48h) Incubate to Form Biofilm (37°C, 24-48h) Inoculate 96-well Plate->Incubate to Form Biofilm (37°C, 24-48h) Wash Biofilms with PBS Wash Biofilms with PBS Incubate to Form Biofilm (37°C, 24-48h)->Wash Biofilms with PBS Treat with this compound Dilutions Treat with this compound Dilutions Wash Biofilms with PBS->Treat with this compound Dilutions Add XTT-Menadione Solution Add XTT-Menadione Solution Wash Biofilms with PBS->Add XTT-Menadione Solution Incubate (37°C, 24h) Incubate (37°C, 24h) Treat with this compound Dilutions->Incubate (37°C, 24h) Incubate (37°C, 24h)->Wash Biofilms with PBS Incubate in Dark (37°C, 2-3h) Incubate in Dark (37°C, 2-3h) Add XTT-Menadione Solution->Incubate in Dark (37°C, 2-3h) Measure Absorbance at 492 nm Measure Absorbance at 492 nm Incubate in Dark (37°C, 2-3h)->Measure Absorbance at 492 nm Analyze Data Analyze Data Measure Absorbance at 492 nm->Analyze Data End End Analyze Data->End

Caption: Workflow for Fungal Biofilm Inhibition Assay.

References

Application Notes and Protocols for the Quantification of Arborcandin E in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin E is a novel cyclic peptide belonging to the arborcandin family of compounds, which have demonstrated potent inhibitory activity against 1,3-β-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall, making it an attractive target for antifungal drug development. Arborcandins are structurally distinct from other glucan synthase inhibitors like echinocandins.[1][2] The development of a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is paramount for preclinical and clinical pharmacokinetic and toxicokinetic studies.

These application notes provide a detailed, albeit hypothetical, protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of cyclic peptides and echinocandins in biological fluids and adhere to the principles outlined in the FDA guidelines for bioanalytical method validation.[3][4]

Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase

This compound exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-glucan synthase.[1] This enzyme is responsible for the synthesis of 1,3-β-glucan, an essential polysaccharide component of the fungal cell wall that provides structural integrity. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Arborcandin_E_Mechanism cluster_fungal_cell Fungal Cell Glucan_Synthase 1,3-β-Glucan Synthase (Fks1p subunit) Beta_Glucan 1,3-β-Glucan Glucan_Synthase->Beta_Glucan UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Cell_Wall Fungal Cell Wall (Weakened) Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Arborcandin_E This compound Arborcandin_E->Glucan_Synthase caption Inhibition of 1,3-β-glucan synthase by this compound. Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (IS) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification caption Workflow for this compound quantification.

References

Application Notes and Protocols for Arborcandin E in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Arborcandin E, a potent antifungal agent, in a laboratory setting. The information is intended to guide researchers in accurately preparing solutions and conducting in vitro antifungal susceptibility testing.

Introduction to this compound

Arborcandins are a class of novel cyclic peptides isolated from a filamentous fungus.[1][2] These compounds, including this compound, exhibit significant antifungal activity by inhibiting the enzyme 1,3-β-glucan synthase.[1][2] This enzyme is crucial for the biosynthesis of β-glucan, an essential component of the fungal cell wall.[3][4][5][6] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[7] The unique mechanism of action makes this compound a valuable compound for research and development of new antifungal therapies.

Biological Activity of Arborcandins

The Arborcandin family of compounds has demonstrated potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The following table summarizes the reported inhibitory concentrations for the Arborcandin family. Specific data for this compound is encompassed within these ranges.

Biological Activity Fungal Species Concentration Range
IC50 (1,3-β-glucan synthase inhibition)Candida albicans, Aspergillus fumigatus0.012 to 3 µg/mL[1][2]
MIC (Minimum Inhibitory Concentration)Candida spp.0.25 to 8 µg/mL[1][2]
MIC (Minimum Inhibitory Concentration)Aspergillus fumigatus0.063 to 4 µg/mL[1][2]

Preparation of this compound Stock Solution

Due to the lipophilic nature of many complex peptides, this compound is expected to have low aqueous solubility. Therefore, an organic solvent is recommended for the preparation of a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, low-retention pipette tips

Protocol:

  • Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder into a sterile amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the tube and vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber cryovials. Store the aliquots at -20°C or -80°C for long-term stability.

Solvent Toxicity Control: It is crucial to determine the highest concentration of DMSO that does not affect the growth of the fungal strains being tested. A typical final concentration of DMSO in the assay medium should be ≤1% (v/v).

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][8][9][10] The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolate(s) for testing

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile, 96-well, U-bottom microtiter plates

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Incubator (35°C)

Protocol:

Step 1: Inoculum Preparation

  • Subculture the fungal isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:100 dilution followed by a 1:20 dilution of the standardized suspension in RPMI 1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

Step 2: Preparation of Drug Dilutions in Microtiter Plate

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well plate. Well 1 is for the highest drug concentration, and well 12 will serve as the growth control (drug-free).

  • Prepare an intermediate dilution of the this compound stock solution in RPMI 1640 medium. The final DMSO concentration should be kept in mind.

  • Add 200 µL of the highest concentration of this compound working solution to well 1.

  • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. Well 11 will serve as a negative control (medium only).

Step 3: Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to wells 1 through 10 and well 12. This will bring the final volume in these wells to 200 µL and halve the drug concentrations to the desired final test range.

  • Seal the plate and incubate at 35°C for 24-48 hours.

Step 4: Determination of MIC

  • Following incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control in well 12.

Visualizations

Signaling Pathway of this compound Action

ArborcandinE_Pathway cluster_inhibition UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-Glucan Synthase (FKS1) UDP_Glucose->Glucan_Synthase Substrate Arborcandin_E This compound Beta_Glucan 1,3-β-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Lysis Cell Lysis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Arborcandin_E->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of this compound action.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Start Start Inoculum_Prep 1. Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Dilute_Inoculum 2. Dilute Inoculum (to 0.5-2.5 x 10^3 CFU/mL) Inoculum_Prep->Dilute_Inoculum Inoculate_Plate 4. Inoculate Plate with Fungal Suspension Dilute_Inoculum->Inoculate_Plate Plate_Setup 3. Prepare Serial Dilutions of this compound in 96-well plate Plate_Setup->Inoculate_Plate Incubate 5. Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC 6. Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Arborcandin E Resistance in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Arborcandin E and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the arborcandin family of cyclic lipopeptides that act as potent antifungal agents.[1] Its primary mechanism of action is the noncompetitive inhibition of 1,3-β-D-glucan synthase, a key enzyme responsible for synthesizing β-glucan, an essential polymer of the fungal cell wall.[1][2] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to cell lysis and death. The catalytic subunit of this enzyme is encoded by the FKS1 and FKS2 genes in Saccharomyces cerevisiae.[2][3]

Q2: What is the primary mechanism of this compound resistance in S. cerevisiae?

The most common mechanism of resistance to this compound and other echinocandin-like drugs in S. cerevisiae is the acquisition of specific point mutations in the FKS1 gene.[2][4] These mutations alter the structure of the 1,3-β-D-glucan synthase enzyme, reducing its sensitivity to the inhibitory effects of the drug.[2] While data for this compound is limited, studies on the closely related Arborcandin C have identified key mutations, such as a single amino acid replacement at positions Asn470 or Leu642 in the Fks1p protein, which confer selective resistance.[2][4] It is highly probable that similar mutations in FKS1 are responsible for resistance to this compound.

Q3: My S. cerevisiae culture has developed resistance to this compound. What are my next steps?

If you suspect this compound resistance, the following steps are recommended:

  • Confirm Resistance: Perform antifungal susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC) of your yeast strain against this compound. A significant increase in the MIC compared to the wild-type strain is indicative of resistance.

  • Sequence the FKS1 Gene: The primary resistance mechanism is likely a mutation in the FKS1 gene. Sequencing this gene will allow you to identify any mutations that may be responsible for the observed resistance.

  • Consider Combination Therapy: Investigate the use of this compound in combination with other antifungal agents. Synergistic interactions may help overcome resistance. The checkerboard assay is a standard method for evaluating drug synergy.

Q4: Are there alternative signaling pathways that could contribute to this compound tolerance?

Yes, even in the absence of FKS1 mutations, S. cerevisiae can exhibit tolerance to cell wall-damaging agents like this compound through the activation of the Cell Wall Integrity (CWI) pathway. This signaling cascade is a compensatory stress response that helps the cell to remodel and reinforce its cell wall. Key components of this pathway include the protein kinase C (Pkc1p) and the downstream MAP kinase Slt2p.[5] Activation of the CWI pathway can lead to increased chitin (B13524) synthesis, which can partially compensate for the lack of β-glucan, thus promoting cell survival in the presence of the drug.[5]

Troubleshooting Guide

Problem 1: Inconsistent MIC values for this compound in antifungal susceptibility tests.

  • Possible Cause 1: Inoculum preparation. The density of the yeast inoculum is critical for reproducible MIC results.

    • Solution: Ensure you are using a standardized inoculum prepared to a 0.5 McFarland standard. This can be verified using a spectrophotometer.

  • Possible Cause 2: Media composition. The type and pH of the growth medium can affect the activity of antifungal agents.

    • Solution: Use a standardized medium such as RPMI-1640 with MOPS buffer to maintain a stable pH.

  • Possible Cause 3: Incubation conditions. Time and temperature of incubation can influence yeast growth and, consequently, MIC readings.

    • Solution: Incubate plates at a consistent temperature (e.g., 35°C) and read the results within a standardized timeframe (e.g., 24-48 hours).

Problem 2: Failure to amplify the FKS1 gene for sequencing.

  • Possible Cause 1: Poor DNA quality. The presence of contaminants in the genomic DNA extract can inhibit the PCR reaction.

    • Solution: Use a commercial yeast genomic DNA extraction kit and ensure the final DNA product has a 260/280 absorbance ratio of ~1.8.

  • Possible Cause 2: Inappropriate primer design. Primers that are not specific to the FKS1 gene or have poor annealing properties will result in failed amplification.

    • Solution: Design primers that are specific to the S. cerevisiae FKS1 gene, avoiding regions of homology with FKS2. Ensure primers have a melting temperature (Tm) between 55-65°C and are free of strong secondary structures.

  • Possible Cause 3: PCR conditions not optimized. The annealing temperature and extension time may not be suitable for the specific primers and polymerase being used.

    • Solution: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers. Ensure the extension time is sufficient for the length of the FKS1 gene (approximately 5.7 kb).

Problem 3: My resistant strain shows no mutations in the FKS1 "hot spot" regions.

  • Possible Cause 1: Mutation outside the sequenced region. While most resistance mutations are found in specific "hot spot" regions, they can occur elsewhere in the gene.

    • Solution: Sequence the entire FKS1 open reading frame to identify any potential mutations.

  • Possible Cause 2: Involvement of the FKS2 gene. In strains with a compromised FKS1 gene, mutations in its paralog, FKS2, can also confer resistance.

    • Solution: If no mutations are found in FKS1, consider sequencing the FKS2 gene, particularly if your strain has a known fks1Δ background.[3]

  • Possible Cause 3: Other resistance mechanisms. Although less common for echinocandins, other mechanisms such as drug efflux or alterations in cell wall composition could play a role.

    • Solution: Investigate the expression levels of genes involved in the Cell Wall Integrity pathway or drug efflux pumps.

Quantitative Data

Table 1: In Vitro Activity of Arborcandins Against Various Fungi

CompoundOrganismIC50 (µg/mL)MIC (µg/mL)
This compound Candida albicans0.032-4
Aspergillus fumigatus0.0151-2
Arborcandin C Candida albicans0.151-2
Aspergillus fumigatus0.0150.5-1
Arborcandin F Candida albicans0.0122-4
Aspergillus fumigatus0.0121-2

Data is sourced from Ohyama et al., 2000 and represents activity against wild-type fungal strains.[1] IC50 values refer to the concentration that inhibits 50% of glucan synthase activity, while MIC values represent the minimum inhibitory concentration for cell growth.

Table 2: Arborcandin C Susceptibility in Wild-Type and Resistant S. cerevisiae

S. cerevisiae StrainGenotypeArborcandin C MIC (µg/mL)
Wild-TypeFKS10.03
Resistant Mutant 1FKS1 (N470K)> 8
Resistant Mutant 2FKS1 (L642S)> 8

Data is adapted from Ohyama et al., 2004.[2][4] It is highly probable that similar resistance patterns are observed for this compound due to its structural and functional similarity to Arborcandin C.

Experimental Protocols

Protocol 1: Sequencing of the FKS1 Gene
  • Genomic DNA Extraction:

    • Culture S. cerevisiae overnight in YPD broth.

    • Harvest cells by centrifugation.

    • Extract genomic DNA using a commercial yeast DNA extraction kit, following the manufacturer's instructions.

    • Assess DNA quality and concentration using a spectrophotometer.

  • PCR Amplification:

    • Design primers to amplify the entire open reading frame of the FKS1 gene (approximately 5.7 kb). It is advisable to amplify in overlapping fragments of 1-2 kb for more reliable sequencing.

    • Set up a PCR reaction with a high-fidelity DNA polymerase.

    • Use the following cycling conditions as a starting point, and optimize as needed:

      • Initial denaturation: 95°C for 3 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds (optimize with a gradient).

        • Extension: 72°C for 1 minute per kb.

      • Final extension: 72°C for 10 minutes.

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

  • PCR Product Purification and Sequencing:

    • Purify the PCR product using a commercial PCR cleanup kit.

    • Send the purified PCR product and sequencing primers for Sanger sequencing.

    • Analyze the sequencing results and align them with the wild-type FKS1 sequence from the Saccharomyces Genome Database (SGD) to identify any mutations.

Protocol 2: 1,3-β-D-Glucan Synthase Activity Assay

This protocol is adapted from established methods and measures the incorporation of radiolabeled UDP-glucose into β-glucan.

  • Preparation of Microsomal Membranes:

    • Grow S. cerevisiae to mid-log phase in YPD broth.

    • Harvest cells and wash with cold TE buffer (70 mM Tris-HCl, 3 mM EDTA, pH 7.0).

    • Resuspend cells in lysis buffer and disrupt them using glass beads in a bead beater.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

    • Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Glucan Synthase Assay:

    • Prepare a reaction mixture containing Tris buffer (pH 7.5), GTPγS, BSA, and the microsomal membrane preparation.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding UDP-[14C]glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Filter the reaction mixture through glass fiber filters to capture the insoluble glucan product.

    • Wash the filters with TCA and ethanol (B145695) to remove unincorporated UDP-[14C]glucose.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percent inhibition of glucan synthase activity at each this compound concentration and determine the IC50 value.

Protocol 3: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antifungal agents.

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the second antifungal agent at a high concentration in a suitable solvent (e.g., DMSO).

    • Create a series of two-fold serial dilutions for each drug in RPMI-1640 medium.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI-1640 to all wells.

    • Along the x-axis, add 50 µL of each dilution of this compound, creating a concentration gradient from left to right.

    • Along the y-axis, add 50 µL of each dilution of the second antifungal agent, creating a concentration gradient from top to bottom.

    • The final plate will contain a matrix of all possible combinations of the two drugs.

    • Include wells with each drug alone (to determine individual MICs) and a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Prepare a standardized yeast inoculum (0.5 McFarland) in RPMI-1640.

    • Add 100 µL of the inoculum to each well of the plate.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Visually or spectrophotometrically determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Visualizations

Arborcandin_E_Action_and_Resistance cluster_drug_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound 1,3-beta-D-glucan_synthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p) This compound->1,3-beta-D-glucan_synthase Inhibits Altered_Fks1p Altered Fks1p Protein This compound->Altered_Fks1p Ineffective Inhibition beta_glucan β-(1,3)-Glucan Polymer 1,3-beta-D-glucan_synthase->beta_glucan Synthesis Cell_Lysis Cell Lysis 1,3-beta-D-glucan_synthase->Cell_Lysis UDP_glucose UDP-Glucose UDP_glucose->1,3-beta-D-glucan_synthase Substrate Cell_Wall Fungal Cell Wall beta_glucan->Cell_Wall Component of Cell_Wall->Cell_Lysis Disruption leads to FKS1_gene FKS1 Gene FKS1_gene->Altered_Fks1p Encodes Point_Mutation Point Mutation (e.g., N470K, L642S) Point_Mutation->FKS1_gene Reduced_Binding Reduced this compound Binding Affinity Altered_Fks1p->Reduced_Binding Resistance Resistance Reduced_Binding->Resistance

Caption: Mechanism of this compound action and the development of resistance in S. cerevisiae.

CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation This compound This compound Cell_Wall_Stress Cell Wall Stress (β-Glucan Depletion) This compound->Cell_Wall_Stress Wsc1 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1 Rho1_GTPase Rho1-GTPase Wsc1->Rho1_GTPase Activates Pkc1 Pkc1 Rho1_GTPase->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2) Pkc1->MAPK_Cascade Activates Slt2_MAPK Slt2 (MAPK) MAPK_Cascade->Slt2_MAPK Phosphorylates Rlm1_SBF Rlm1/SBF (Transcription Factors) Slt2_MAPK->Rlm1_SBF Activates Gene_Expression Cell Wall Gene Expression (e.g., FKS2, CHT3) Rlm1_SBF->Gene_Expression Induces Cell_Wall_Remodeling Cell Wall Remodeling & Increased Chitin Synthesis Gene_Expression->Cell_Wall_Remodeling Tolerance Drug Tolerance Cell_Wall_Remodeling->Tolerance

Caption: Compensatory response to this compound via the Cell Wall Integrity (CWI) pathway.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for this compound Resistance start Suspected Resistance in S. cerevisiae Culture mic_test Perform Antifungal Susceptibility Testing (AST) - Determine MIC start->mic_test is_resistant Is MIC Elevated? mic_test->is_resistant fks1_seq Sequence FKS1 Gene is_resistant->fks1_seq Yes not_resistant Not Resistant: Re-evaluate experimental conditions is_resistant->not_resistant No mutation_found Mutation Found? fks1_seq->mutation_found confirm_resistance Confirmed FKS1-mediated Resistance mutation_found->confirm_resistance Yes other_mechanisms Investigate Other Mechanisms (e.g., CWI pathway, FKS2) mutation_found->other_mechanisms No synergy_test Investigate Combination Therapy (Checkerboard Assay) confirm_resistance->synergy_test

References

Technical Support Center: FKS1 Mutations and Arborcandin E Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the role of FKS1 mutations in Arborcandin E resistance. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to facilitate your research in this critical area of antifungal drug development.

Frequently Asked Questions (FAQs)

Here are some common questions researchers encounter when studying this compound resistance and FKS1 mutations.

Q1: What is the primary mechanism of resistance to this compound?

This compound, like other members of the arborcandin family and echinocandins, inhibits the activity of β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis. The catalytic subunit of this enzyme is encoded by the FKS1 gene. The primary mechanism of acquired resistance to arborcandins is due to specific point mutations within the FKS1 gene.[1][2] These mutations alter the protein structure of Fks1p, reducing the binding affinity of this compound to its target and thereby decreasing its inhibitory effect.

Q2: Are there specific "hot-spot" regions in FKS1 associated with Arborcandin resistance?

Yes, mutations conferring resistance to echinocandins, a class of antifungals with a similar mechanism of action to arborcandins, are often found in specific "hot-spot" regions of the FKS1 gene.[3] For Arborcandin C, specific mutations conferring resistance have been identified at codons Asn470 and Leu642 in Saccharomyces cerevisiae.[1][2] It is highly probable that mutations affecting this compound resistance will be located in similar regions.

Q3: How do I confirm if a specific FKS1 mutation is responsible for this compound resistance?

To confirm the role of a specific FKS1 mutation, you can perform site-directed mutagenesis to introduce the mutation into a susceptible (wild-type) fungal strain.[4] Subsequently, you would perform antifungal susceptibility testing to compare the Minimum Inhibitory Concentration (MIC) of this compound for the wild-type and the engineered mutant strain. A significant increase in the MIC for the mutant strain would confirm the mutation's role in resistance.

Q4: Can I use Arborcandin C resistance data as a proxy for this compound?

Arborcandins A, B, C, D, E, and F are structurally related cyclic peptides that all inhibit 1,3-β-glucan synthase.[5][6] While their specific activities may vary, the mechanism of action and the likely resistance mutations in FKS1 are expected to be very similar. Therefore, data from Arborcandin C studies can provide a strong initial framework for investigating this compound resistance. However, it is crucial to perform dedicated experiments with this compound to confirm these findings.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments investigating this compound resistance.

Antifungal Susceptibility Testing (AST)

Problem: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause: Inconsistent inoculum preparation.

    • Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the cell suspension to the correct optical density, corresponding to the recommended cell concentration in your chosen protocol (e.g., CLSI or EUCAST guidelines).

  • Possible Cause: Degradation of this compound.

    • Solution: this compound, like other lipopeptides, may be sensitive to storage conditions. Prepare fresh stock solutions from powder for each set of experiments. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause: "Trailing" or paradoxical growth effect.

    • Solution: Lipopeptide antifungals can sometimes exhibit a "trailing" effect where there is reduced but persistent growth over a range of concentrations, or a paradoxical effect where growth reappears at concentrations above the MIC.[7] For MIC determination, the endpoint should be defined as a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control, rather than complete inhibition. This is often referred to as the Minimum Effective Concentration (MEC).[7]

Problem: No observable difference in MIC between wild-type and suspected resistant strains.

  • Possible Cause: The mutation is not responsible for resistance.

    • Solution: Sequence the entire FKS1 gene of the resistant strain to check for other potential mutations. Also, consider other potential resistance mechanisms, although they are less common for this class of drugs.

  • Possible Cause: Insufficient drug concentration range.

    • Solution: Expand the concentration range of this compound used in your assay to ensure you can detect high levels of resistance.

FKS1 Gene Sequencing

Problem: Poor quality sequencing reads for the FKS1 gene.

  • Possible Cause: Poor quality genomic DNA.

    • Solution: Use a robust DNA extraction protocol for your fungal species to obtain high-purity genomic DNA. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis before sequencing.

  • Possible Cause: PCR inhibitors in the DNA sample.

    • Solution: Re-purify the genomic DNA using a column-based kit or perform a phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove inhibitors.

  • Possible Cause: Issues with sequencing primers.

    • Solution: Design and validate new primers for the FKS1 gene. Ensure they have appropriate melting temperatures and do not form secondary structures. It may be necessary to sequence the gene in multiple overlapping fragments.

Problem: Difficulty in identifying heterozygous mutations in diploid fungi.

  • Possible Cause: Standard Sanger sequencing may not clearly resolve heterozygous peaks.

    • Solution: If heterozygous mutations are suspected, consider subcloning the PCR product into a plasmid vector and sequencing multiple individual clones. Alternatively, techniques like pyrosequencing can be more sensitive for detecting heterozygosity.[8]

Site-Directed Mutagenesis

Problem: Low efficiency of mutagenesis / no mutant colonies obtained.

  • Possible Cause: Suboptimal PCR conditions.

    • Solution: Optimize the PCR parameters, including annealing temperature, extension time, and the number of cycles. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • Possible Cause: Inefficient digestion of parental plasmid DNA.

    • Solution: Ensure complete digestion of the parental (wild-type) plasmid by using a sufficient amount of the DpnI restriction enzyme and incubating for an adequate duration (e.g., 1-2 hours at 37°C).[9]

  • Possible Cause: Low transformation efficiency.

    • Solution: Prepare highly competent cells for transformation. Follow the transformation protocol carefully, paying attention to heat shock duration and temperature.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of Saccharomyces cerevisiae strains with and without specific FKS1 mutations to Arborcandin C. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: In Vitro Susceptibility of S. cerevisiae Strains to Arborcandin C [2]

StrainRelevant GenotypeArborcandin C IC50 (µg/mL)Arborcandin C MIC (µg/mL)
YHP250Wild-type FKS10.0830.5
ACR79-5FKS1 N470K50>64
ACR1A3FKS1 L642S9.2>64
CE-FKS1fks1Δ + Wild-type FKS1 plasmid0.0860.5
CE-FKS1N470Kfks1Δ + FKS1 N470K plasmid59>64
CE-FKS1L642Sfks1Δ + FKS1 L642S plasmid14>64

Table 2: 1,3-β-Glucan Synthase Inhibition by Arborcandin C [2]

Source of Glucan SynthaseArborcandin C IC50 (µg/mL)
YHP250 (Wild-type)0.040
ACR79-5 (FKS1 N470K)>100
ACR1A3 (FKS1 L642S)4.8

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing for this compound by Broth Microdilution

This protocol is based on the CLSI M27-A3 guidelines and adapted for this compound.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Drug Dilution Series: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., YPD for yeast) at 30°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 cells/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain the final inoculum density.

  • Inoculate the Microtiter Plate: Add 100 µL of the final inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC/MEC: Read the plate visually or using a microplate reader. The MIC/MEC is the lowest concentration of this compound that causes a significant (e.g., 50%) reduction in growth compared to the positive control.

Protocol 2: Site-Directed Mutagenesis of the FKS1 Gene

This protocol describes a PCR-based method for introducing a point mutation into the FKS1 gene cloned in a plasmid.

  • Primer Design:

    • Design two complementary primers, each between 25 and 45 bases in length.

    • The desired mutation should be in the center of the primers, with at least 10-15 bases of correct sequence on both sides.

    • The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type FKS1 gene as a template, and the designed mutagenic primers.

    • Use a PCR program with an extension time of approximately 1 minute per kb of plasmid length and run for 18-25 cycles.

  • Parental Plasmid Digestion:

    • Following PCR, add DpnI restriction enzyme to the reaction mixture. DpnI specifically digests methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated PCR product into competent E. coli cells.

    • Plate the transformed cells on a selective agar medium (e.g., LB with ampicillin) and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several resulting colonies.

    • Verify the presence of the desired mutation by DNA sequencing of the FKS1 gene.

Visualizations

Signaling Pathway of this compound Action and Resistance

FKS1_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanism Arborcandin_E This compound FKS1_WT Wild-Type Fks1p (β-1,3-Glucan Synthase) Arborcandin_E->FKS1_WT Inhibits FKS1_Mutant Mutant Fks1p Arborcandin_E->FKS1_Mutant Ineffective Inhibition Glucan_Synthesis β-1,3-Glucan Synthesis FKS1_WT->Glucan_Synthesis Catalyzes Lysis Cell Lysis FKS1_WT->FKS1_Mutant Mutation in FKS1 gene Cell_Wall Cell Wall Integrity Glucan_Synthesis->Cell_Wall Reduced_Binding Reduced this compound Binding FKS1_Mutant->Reduced_Binding Continued_Synthesis Continued Glucan Synthesis FKS1_Mutant->Continued_Synthesis Survival Cell Survival (Resistance) Continued_Synthesis->Survival

Caption: Mechanism of this compound action and FKS1-mediated resistance.

Experimental Workflow for Investigating FKS1-Mediated Resistance

Experimental_Workflow start Start isolate_resistant Isolate this compound Resistant Strain start->isolate_resistant gDNA_extraction Genomic DNA Extraction isolate_resistant->gDNA_extraction fks1_sequencing FKS1 Gene Sequencing gDNA_extraction->fks1_sequencing identify_mutation Identify Potential Resistance Mutation fks1_sequencing->identify_mutation site_directed_mutagenesis Site-Directed Mutagenesis of Wild-Type FKS1 identify_mutation->site_directed_mutagenesis Mutation Found end End identify_mutation->end No Mutation Found verify_mutation Verify Mutation by Sequencing site_directed_mutagenesis->verify_mutation susceptibility_testing Antifungal Susceptibility Testing (MIC/MEC) verify_mutation->susceptibility_testing compare_mic Compare MICs of WT vs. Mutant susceptibility_testing->compare_mic confirm_resistance Confirm Mutation's Role in Resistance compare_mic->confirm_resistance MIC Increased compare_mic->end No Change confirm_resistance->end

Caption: Workflow for identifying and confirming FKS1 resistance mutations.

Logical Relationship of Experimental Components

Logical_Relationship FKS1 FKS1 Gene Wild-Type Sequence Mutant Sequence (e.g., N470K) Fks1p Fks1 Protein Wild-Type Protein Mutant Protein FKS1->Fks1p Transcription & Translation Phenotype Phenotype Susceptible Resistant (High MIC) FKS1->Phenotype Genotype determines Glucan_Synthase β-1,3-Glucan Synthase Active Enzyme Inhibited/Less Active Enzyme Fks1p->Glucan_Synthase Forms Catalytic Subunit Glucan_Synthase->Phenotype Determines Cell Wall Integrity Arborcandin This compound Binds to Fks1p Reduced Binding Arborcandin->Fks1p Targets

Caption: Interplay of genotype, protein function, and phenotype.

References

Technical Support Center: Arborcandin E in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Arborcandin E in Dimethyl Sulfoxide (B87167) (DMSO) solutions for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific stability data for this compound in DMSO is limited. The following information is based on general best practices for handling cyclic peptide compounds in DMSO and should be supplemented with in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For long-term storage and most experimental purposes, DMSO is a common solvent for compounds like this compound due to its excellent solubilizing properties for many organic molecules.[1][2] However, for cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

While specific data for this compound is unavailable, general recommendations for peptide solutions in DMSO are to store them at low temperatures to minimize degradation.[3] Storage at -20°C or -80°C is advisable. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: How stable is this compound in DMSO at room temperature?

Extended exposure to room temperature is generally not recommended for peptide solutions. While some compounds may be stable for short periods, the risk of degradation increases.[4] It is best practice to prepare working solutions fresh from frozen stock solutions and use them promptly. If solutions must be kept at room temperature for the duration of an experiment, they should be protected from light.

Q4: What are the potential signs of this compound degradation in a DMSO solution?

Visual signs of degradation can include color change or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the solution over time.[5]

Q5: Can I store this compound in a DMSO/water mixture?

Storing compounds in a DMSO/water mixture can be a viable option, and in some cases, can improve solubility. However, the presence of water can introduce the risk of hydrolysis for certain compounds.[4][5] If a DMSO/water mixture is used, it is critical to perform stability studies under these specific conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the DMSO stock solution upon storage at low temperatures. The compound's solubility limit in DMSO may have been exceeded, or the compound is less soluble at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, sonication may be attempted. Consider preparing a more dilute stock solution.
Inconsistent results in biological assays. 1. Degradation of this compound in the stock or working solution. 2. Inaccurate pipetting of the viscous DMSO solution. 3. Freeze-thaw cycles affecting compound integrity.1. Perform an analytical check (e.g., HPLC) on the stock solution to assess purity. Prepare fresh working solutions for each experiment. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Loss of compound activity over time. Chemical degradation of this compound. Potential degradation pathways for peptides in DMSO include oxidation and hydrolysis, especially if water is present.[5]Store stock solutions at -80°C. Protect from light. Consider purchasing a fresh batch of the compound and performing a qualification study.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in DMSO by HPLC

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Sample Preparation: Aliquot the stock solution into multiple vials. Prepare separate sets of samples for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Protect samples from light.

  • Time Points: At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute the sample to a suitable concentration with an appropriate mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a gradient elution method to separate this compound from potential degradants.

    • Monitor the peak area of the parent this compound peak and any new peaks that appear over time.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). A common threshold for stability is ≥90% of the initial concentration remaining.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot Stock Solution for Different Conditions prep_stock->aliquot storage Store Aliquots at Various Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage time_points Retrieve Samples at Defined Time Points storage->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Calculate % Remaining and Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_flowchart start Inconsistent Experimental Results Observed check_solution Visually Inspect DMSO Stock Solution start->check_solution precipitate Precipitate Observed? check_solution->precipitate warm_vortex Warm to RT and Vortex/Sonicate precipitate->warm_vortex Yes no_precipitate No Precipitate precipitate->no_precipitate No redissolved Redissolved? warm_vortex->redissolved use_solution Use Solution, Consider Lower Concentration Stock redissolved->use_solution Yes prepare_fresh Prepare Fresh Stock Solution redissolved->prepare_fresh No check_handling Review Solution Handling Procedures no_precipitate->check_handling freeze_thaw Multiple Freeze-Thaw Cycles? check_handling->freeze_thaw aliquot Aliquot Stock to Avoid Future Freeze-Thaw Cycles freeze_thaw->aliquot Yes pipetting Using Appropriate Pipetting Technique? freeze_thaw->pipetting No aliquot->pipetting correct_pipetting Use Positive Displacement or Reverse Pipetting pipetting->correct_pipetting No hplc_check Assess Purity with HPLC pipetting->hplc_check Yes

Caption: Troubleshooting inconsistent experimental results.

References

Addressing solubility issues of Arborcandin E in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Arborcandin E in aqueous buffers. This compound, a cyclic peptide and potent 1,3-β-glucan synthase inhibitor, can exhibit limited solubility in aqueous solutions, which may impact in vitro and in vivo experiments.[1][2][] This guide offers a systematic approach to identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?

A1: this compound, like many cyclic peptides, can be hydrophobic.[2] Limited aqueous solubility is the most probable reason for these observations. Factors such as buffer pH, ionic strength, and temperature can significantly influence its solubility.

Q2: What is the recommended starting solvent for preparing this compound stock solutions?

A2: It is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer.

Q3: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds.[4][5][6] These include the use of co-solvents, surfactants, cyclodextrins, and adjusting the pH of the buffer.[4][7]

Q4: How does pH adjustment affect the solubility of this compound?

A4: The solubility of peptides can be influenced by pH.[8] this compound may have ionizable groups, and adjusting the pH of the buffer can alter its net charge, potentially increasing its interaction with water molecules and improving solubility. Experimenting with a pH range around the physiological pH of 7.4 is a good starting point.

Q5: Can sonication be used to aid in the dissolution of this compound?

A5: Yes, sonication can be a useful physical method to help disperse and dissolve the compound by breaking down aggregates.[7] However, it should be used cautiously to avoid potential degradation of the peptide with prolonged exposure or excessive power.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Dissolution in an Organic Solvent

The first and most critical step is to ensure that the initial stock solution is properly prepared.

Protocol:

  • Weigh the required amount of this compound powder.

  • Add a minimal volume of 100% DMSO or ethanol to the powder.

  • Vortex or gently swirl the vial until the powder is completely dissolved.

  • Visually inspect the solution for any undissolved particles against a light source.

  • This concentrated stock solution can now be serially diluted into your aqueous buffer.

Step 2: Optimizing the Final Buffer Composition

If precipitation occurs upon dilution of the organic stock into the aqueous buffer, consider modifying the buffer composition.

The presence of a small percentage of an organic co-solvent in the final aqueous buffer can maintain the solubility of this compound.[4]

Experimental Protocol:

  • Prepare a series of your aqueous buffer (e.g., PBS, TRIS) containing varying final concentrations of DMSO or ethanol (e.g., 1%, 2%, 5% v/v).

  • Add the this compound stock solution to each buffer preparation to achieve the desired final concentration.

  • Incubate the solutions under your experimental conditions (e.g., 37°C) for a set period.

  • Observe for any signs of precipitation.

Table 1: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Final Co-solvent Conc. (v/v)Observation after 1 hour at 37°C
0% (Control)Significant Precipitation
1% DMSOSlight Haze
2% DMSOClear Solution
5% DMSOClear Solution
1% EthanolHazy Solution
2% EthanolSlight Haze
5% EthanolClear Solution

Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds by forming micelles.[4]

Experimental Protocol:

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68.

  • Start with concentrations well below the critical micelle concentration (CMC), for instance, 0.01% to 0.1% (w/v).

  • Add the this compound stock solution to the surfactant-containing buffer.

  • Incubate and observe for precipitation as described above.

Table 2: Effect of Surfactants on this compound Solubility in PBS (pH 7.4)

Surfactant (w/v)Observation after 1 hour at 37°C
None (Control)Significant Precipitation
0.01% Tween® 80Hazy Solution
0.05% Tween® 80Clear Solution
0.02% Pluronic® F-68Slight Haze
0.1% Pluronic® F-68Clear Solution

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5]

Experimental Protocol:

  • Prepare solutions of a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add the this compound stock solution to each cyclodextrin solution.

  • Stir the mixture at room temperature for at least one hour to allow for complex formation.

  • Observe for any improvement in solubility.

Table 3: Effect of HP-β-Cyclodextrin on this compound Solubility in Water

HP-β-CD Conc. (w/v)Apparent Solubility of this compound (µg/mL)
0%< 10
1%50
2%120
5%350

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing this compound solubility issues.

G start Start: this compound Solubility Issue stock_prep Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock_prep dilute Dilute Stock into Aqueous Buffer stock_prep->dilute observe Precipitation Observed? dilute->observe success Success: Solution is Clear Proceed with Experiment observe->success No troubleshoot Troubleshoot Buffer Composition observe->troubleshoot Yes cosolvent Option A: Add Co-solvent (e.g., 1-5% DMSO) troubleshoot->cosolvent surfactant Option B: Add Surfactant (e.g., 0.05% Tween 80) troubleshoot->surfactant cyclodextrin Option C: Add Cyclodextrin (e.g., 2-5% HP-β-CD) troubleshoot->cyclodextrin re_observe Re-evaluate Solubility cosolvent->re_observe surfactant->re_observe cyclodextrin->re_observe re_observe->success Improved re_observe->troubleshoot No Improvement

Caption: Troubleshooting workflow for this compound solubility.

Mechanism of Solubility Enhancement

The following diagram illustrates the conceptual mechanisms by which different excipients can improve the solubility of a hydrophobic molecule like this compound.

G cluster_0 Aqueous Environment cluster_1 Solubilization Mechanisms Arborcandin This compound (Hydrophobic) Cosolvent Co-solvent (e.g., DMSO) Arborcandin->Cosolvent Reduces polarity of solvent Micelle Surfactant Micelle (e.g., Tween 80) Arborcandin->Micelle Encapsulation in hydrophobic core Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Arborcandin->Cyclodextrin Inclusion in hydrophobic cavity

Caption: Conceptual models of solubility enhancement.

References

Navigating the Stability of Arborcandin E: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel antifungal agent Arborcandin E, ensuring its stability throughout experimental procedures is paramount to obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound, featuring troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Preventing this compound Degradation

The inherent structure of this compound, a cyclic lipopeptide, provides a degree of stability. However, like all peptides, it is susceptible to degradation under certain experimental conditions. The following table summarizes potential degradation issues, their causes, and recommended preventative measures.

Issue Potential Cause Recommended Solution Expected Outcome
Loss of Potency in Aqueous Solutions Hydrolysis of peptide bonds or modifications to amino acid side chains, often accelerated by non-optimal pH.Maintain solutions at a pH range of 5.0-7.0. Use buffers such as citrate (B86180) or phosphate. Prepare fresh solutions for each experiment or store aliquots at -80°C for short-term storage.Minimized hydrolysis and preservation of biological activity.
Oxidative Degradation Presence of oxidizing agents, exposure to air (oxygen), or metal ions.Prepare solutions using degassed, high-purity water. Consider adding antioxidants like methionine or EDTA to chelate metal ions. Store solutions under an inert gas (e.g., argon or nitrogen).Reduced formation of oxidized byproducts, maintaining the integrity of the compound.
Photodegradation Exposure to UV or fluorescent light.Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect from light.Prevention of light-induced chemical modifications.
Enzymatic Degradation Contamination with proteases, particularly in biological samples or cell culture media.Work in a sterile environment. Use protease inhibitors in experimental buffers when working with cell lysates or other biological matrices.Inhibition of enzymatic cleavage of the peptide backbone.
Physical Adsorption Adsorption of the lipopeptide to plasticware, leading to a decrease in the effective concentration.Use low-protein-binding polypropylene (B1209903) or glass vials and pipette tips. Pre-rinsing surfaces with the experimental buffer can also help saturate non-specific binding sites.Accurate and consistent final concentrations of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, high-purity, sterile dimethyl sulfoxide (B87167) (DMSO) is recommended. For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer to the desired final concentration, ensuring the final DMSO concentration is compatible with the experimental system (typically <0.5%).

Q2: How should I store lyophilized this compound powder?

A2: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: What are the primary degradation pathways for cyclic lipopeptides like this compound?

A3: Based on studies of similar compounds like echinocandins, the primary chemical degradation pathways include hydrolysis of the peptide backbone, particularly at aspartic acid residues, and oxidation of susceptible amino acids such as methionine or tryptophan. Ring-opening of the cyclic structure can also occur under harsh acidic or basic conditions.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to separate and quantify this compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) is a common starting point. Detection is typically performed using UV absorbance at around 214 nm. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong acids and bases, as they can catalyze hydrolysis and ring-opening. Also, be cautious with strong oxidizing agents. When working with biological samples, the presence of endogenous enzymes can lead to degradation, necessitating the use of protease inhibitors.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Optimization will be required for specific instrumentation and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition (80% A, 20% B) to a suitable working concentration (e.g., 100 µg/mL).

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the main this compound peak and any potential degradation products. The retention time of this compound will need to be determined using a pure standard.

Forced Degradation Study Protocol

To understand the degradation profile of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution (e.g., 100 µg/mL in 0.1 M HCl) at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution (e.g., 100 µg/mL in 0.1 M NaOH) at 60°C for 24 hours.

  • Oxidative Degradation: Incubate this compound solution (e.g., 100 µg/mL in 3% H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Incubate solid this compound and a solution of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare samples of this compound under each of the stress conditions listed above.

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using the stability-indicating HPLC method described above.

  • Compare the chromatograms of the stressed samples to a control sample (this compound stored under ideal conditions) to identify and quantify the degradation products.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and handling, the following diagrams illustrate the targeted signaling pathway and a logical workflow for troubleshooting stability issues.

G cluster_0 Fungal Cell Wall Integrity Pathway Arborcandin_E This compound Glucan_Synthase 1,3-beta-Glucan Synthase (Fks1p) Arborcandin_E->Glucan_Synthase Inhibition Beta_Glucan Beta-(1,3)-Glucan Synthesis Glucan_Synthase->Beta_Glucan Catalyzes PKC_Pathway PKC Signaling Pathway Glucan_Synthase->PKC_Pathway Feedback Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Component of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to Rho1_GTPase Rho1-GTPase PKC_Pathway->Rho1_GTPase Regulates Rho1_GTPase->Glucan_Synthase Activates

Caption: this compound inhibits 1,3-beta-glucan synthase, disrupting fungal cell wall synthesis.

Caption: A logical workflow for troubleshooting unexpected experimental results.

Interpreting paradoxical growth effects with Arborcandin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arborcandin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results, particularly the paradoxical growth effects that may be observed. The information is presented in a question-and-answer format for clarity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Arborcandins are a class of novel cyclic peptides that act as potent inhibitors of 1,3-β-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[1][] This inhibition disrupts the integrity of the fungal cell wall, leading to cell death. This compound, like other members of this family, targets this essential enzyme, making it an effective antifungal agent against a range of fungal species, including Candida albicans and Aspergillus fumigatus.[1]

Q2: We are observing unexpected fungal growth at high concentrations of this compound, while lower concentrations are inhibitory. Is this a known phenomenon?

While not yet specifically documented for this compound, this phenomenon is known as the "paradoxical growth effect" and has been observed with other 1,3-β-glucan synthase inhibitors, such as echinocandins.[3][4][5] This effect is characterized by the resumption of fungal growth at high concentrations of the antifungal agent, while lower concentrations effectively inhibit growth.[5][6] Given that Arborcandins share the same molecular target as echinocandins, it is plausible that they may elicit a similar paradoxical response in certain fungal strains and under specific experimental conditions.[1][5]

Q3: What are the proposed mechanisms behind the paradoxical growth effect?

The paradoxical effect is a complex phenomenon that is not fully understood. However, several mechanisms have been proposed based on studies with echinocandins:

  • Cell Wall Stress Response: High concentrations of the drug can induce a strong cell wall stress response. This can lead to the upregulation of compensatory pathways, such as increased chitin (B13524) synthesis, which helps to stabilize the cell wall in the absence of sufficient β-1,3-glucan.[6]

  • Altered Glucan Synthase (Fks1) Expression: The expression of the target enzyme, β-1,3-glucan synthase (encoded by the FKS1 gene), may be altered at high drug concentrations, potentially leading to a recovery of enzyme activity.[3]

  • Morphological Changes: Fungal cells exhibiting paradoxical growth often show morphological changes, such as enlarged size and abnormal septa.[6]

Troubleshooting Guide

Issue: My dose-response curve for this compound shows a "U-shape," with decreased inhibition at higher concentrations.

This is a classic indicator of a paradoxical growth effect. Here are some steps to investigate and confirm this observation:

Step 1: Verify Experimental Setup

  • Concentration Range: Ensure your drug concentration range is wide enough to capture the full dose-response, including the inhibitory phase and the potential paradoxical growth phase. Paradoxical growth with echinocandins is often seen at concentrations significantly above the Minimum Inhibitory Concentration (MIC).[5][7]

  • Drug Stability: Confirm the stability of this compound in your experimental medium at the concentrations and incubation times used. Degradation of the compound at higher concentrations could be misinterpreted as paradoxical growth.[6]

  • Inoculum Density: The initial inoculum size can influence the observation of the paradoxical effect. Ensure you are using a consistent and appropriate inoculum density for your assays.

Step 2: Characterize the "Growth"

  • Microscopy: Visually inspect the fungal cells at the high this compound concentrations. Look for morphological abnormalities such as swelling, clumping, or altered hyphal growth, which are characteristic of the paradoxical effect.[6]

  • Viability Staining: Use a viability stain (e.g., propidium (B1200493) iodide) to determine if the observed turbidity or metabolic activity at high concentrations corresponds to viable, replicating cells or simply cellular debris or metabolically active but non-proliferating cells.

Step 3: Investigate Potential Mechanisms

  • Chitin Staining: Use a chitin-specific stain (e.g., Calcofluor White) to assess the chitin content of the cell walls in paradoxically growing cells compared to control and inhibited cells. An increase in chitin is a hallmark of the cell wall stress response.[6]

  • Gene Expression Analysis: If feasible, perform quantitative PCR (qPCR) to measure the expression levels of the FKS1 gene and genes involved in the chitin synthesis pathway in response to different concentrations of this compound.

Data Presentation

Table 1: Reported In Vitro Activity of Arborcandins against Candida albicans and Aspergillus fumigatus

CompoundOrganismIC50 (µg/mL)MIC (µg/mL)
Arborcandin C Candida albicans0.151 - 2
Aspergillus fumigatus0.015-
Arborcandin F Candida albicans0.0122 - 4
Aspergillus fumigatus0.012-
Other Arborcandins (A, B, D, E) Candida spp.0.012 - 30.25 - 8
Aspergillus fumigatus-0.063 - 4

Data compiled from available literature.[1][8][9] Note that specific data for this compound's IC50 and MIC are not individually detailed in the cited sources but fall within the provided ranges for the arborcandin family.

Table 2: Example Concentration Ranges for Observing Paradoxical Growth with Echinocandins

EchinocandinOrganismInhibitory Concentration Range (µg/mL)Paradoxical Growth Concentration Range (µg/mL)
Caspofungin Aspergillus fumigatus~0.03 - 1~4 - 32
Candida albicansMIC dependent> MIC

This table provides an example based on the known behavior of echinocandins and can serve as a starting point for designing experiments with this compound.[3][5][7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Assess Paradoxical Growth

This protocol is adapted from standard antifungal susceptibility testing methods to specifically investigate the paradoxical effect.

  • Prepare Fungal Inoculum: Culture the fungal strain of interest on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline or RPMI 1640 medium and adjust the cell density to the desired concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in the assay medium (e.g., RPMI 1640) in a 96-well microtiter plate. Ensure the concentration range is broad, extending well above the expected MIC. For example, from 0.015 to 256 µg/mL.[7]

  • Inoculate Plate: Add the fungal inoculum to each well containing the this compound dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.[7]

  • Read Results: Determine the MIC as the lowest concentration that causes a significant inhibition of growth (e.g., >80%) compared to the positive control.[7] Assess for paradoxical growth by observing turbidity or using a spectrophotometer to measure absorbance at higher concentrations. A progressive increase in turbidity at concentrations above the MIC is indicative of the paradoxical effect.[7]

Protocol 2: Chitin Staining with Calcofluor White

  • Culture Cells: Grow the fungal cells in the presence of an inhibitory concentration of this compound, a concentration that induces paradoxical growth, and in a drug-free control medium.

  • Harvest and Fix Cells: Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS). Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-30 minutes.

  • Stain with Calcofluor White: Wash the fixed cells with PBS and then incubate them in a solution of Calcofluor White (e.g., 10 µg/mL in PBS) for 5-10 minutes in the dark.

  • Wash and Mount: Wash the cells again with PBS to remove excess stain. Mount the cells on a microscope slide.

  • Visualize: Observe the cells using a fluorescence microscope with a DAPI filter set. Increased fluorescence intensity at the cell wall and septa indicates a higher chitin content.

Visualizations

Signaling_Pathway cluster_drug_action Drug Action cluster_cell_wall Cell Wall Integrity cluster_stress_response Cell Wall Stress Response Arborcandin_E This compound Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Arborcandin_E->Glucan_Synthase Inhibits Glucan_Synthesis β-1,3-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Stress_Sensor Cell Wall Stress Sensors Cell_Wall->Stress_Sensor Disruption leads to Signaling_Cascade Signaling Cascade (e.g., CWI pathway) Stress_Sensor->Signaling_Cascade Chitin_Synthase Chitin Synthase Activation Signaling_Cascade->Chitin_Synthase Chitin_Synthesis Increased Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Chitin_Synthesis->Cell_Wall Compensatory Reinforcement

Caption: Proposed signaling pathway for the paradoxical growth effect of this compound.

Experimental_Workflow Start Observe U-shaped Dose-Response Curve Verify Verify Experimental Setup (Concentration, Stability, Inoculum) Start->Verify Characterize Characterize 'Growth' (Microscopy, Viability) Verify->Characterize Investigate Investigate Mechanisms (Chitin Staining, Gene Expression) Characterize->Investigate Conclusion Confirm Paradoxical Growth Effect Investigate->Conclusion

Caption: Troubleshooting workflow for investigating paradoxical growth effects.

Logical_Relationship Low_Conc Low [this compound] (Around MIC) Inhibition Inhibition of Glucan Synthase Low_Conc->Inhibition High_Conc High [this compound] (>> MIC) Stress_Response Strong Cell Wall Stress Response High_Conc->Stress_Response Growth_Inhibition Fungal Growth Inhibition Inhibition->Growth_Inhibition Paradoxical_Growth Paradoxical Growth Stress_Response->Paradoxical_Growth

Caption: Logical relationship between this compound concentration and fungal growth response.

References

Technical Support Center: Arborcandin E Potency Enhancement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arborcandin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the potency of this compound and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the arborcandin family of cyclic peptides, which are potent inhibitors of 1,3-β-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[3][4]

Q2: What are the known resistance mechanisms to Arborcandins?

The primary mechanism of resistance to 1,3-β-D-glucan synthase inhibitors, including arborcandins and echinocandins, involves mutations in the FKS genes that encode the catalytic subunit of the enzyme.[3][5][6] These mutations can reduce the binding affinity of the drug to its target, leading to decreased susceptibility.[6] For Arborcandin C, specific amino acid substitutions in Fks1p have been shown to confer resistance in Saccharomyces cerevisiae.[5]

Q3: Can the potency of this compound be enhanced by combination therapy?

Yes, combination therapy is a promising strategy to enhance the antifungal activity of 1,3-β-D-glucan synthase inhibitors like this compound. Synergistic effects have been observed when these inhibitors are combined with other antifungal agents that target different cellular pathways.[4][7][8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) assays. Inconsistent inoculum preparation. Aggregation of this compound in media. Trailing growth of the fungal isolate.[10]Ensure a standardized inoculum is prepared using a spectrophotometer or hemocytometer. Prepare fresh stock solutions of this compound and vortex thoroughly before use. Consider a brief sonication. Read MIC endpoints at 24 hours in addition to 48 hours, as trailing growth can obscure results at later time points.[10]
Unexpectedly low potency in in-vitro assays. Degradation of this compound. Binding of this compound to plasticware. Presence of serum in the growth medium can sometimes antagonize the effect of certain antifungals.Store this compound stock solutions at the recommended temperature and protect from light. Use low-protein-binding plates and pipette tips for experiments. If using serum, test for potential interference and consider serum-free media if appropriate.
Difficulty in interpreting checkerboard assay results for synergy. Inappropriate concentration ranges tested. Subjective determination of growth inhibition.Perform preliminary MIC testing for each compound individually to inform the concentration range for the checkerboard assay.[11] Use a microplate reader to measure optical density for a more objective assessment of growth inhibition.[11] Define the endpoint as a significant reduction in OD (e.g., ≥50%) compared to the drug-free control.
Failure to detect 1,3-β-D-glucan synthase inhibition in an enzyme activity assay. Inactive enzyme preparation. Suboptimal assay conditions.Prepare fresh membrane fractions containing the 1,3-β-D-glucan synthase. Ensure optimal pH, temperature, and cofactor concentrations in the assay buffer.[12][13]

Data Presentation

Table 1: In Vitro Activity of Arborcandins against Candida albicans and Aspergillus fumigatus

CompoundTarget OrganismIC50 (µg/mL)MIC (µg/mL)
Arborcandin CCandida albicans0.151-2
Aspergillus fumigatus0.015-
This compoundCandida spp.-0.25 - 8
Aspergillus fumigatus-0.063 - 4

Data sourced from MedChemExpress and PubMed.[1][14]

Table 2: Potential Synergistic Combinations to Enhance this compound Potency

Combination Partner ClassRationale for SynergyPotential Effect
Azoles (e.g., Fluconazole)Dual targeting of the fungal cell membrane (ergosterol synthesis) and cell wall (β-glucan synthesis).[9]Increased fungicidal activity.
Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus)Inhibition of the calcineurin pathway, which is a key stress response pathway activated upon cell wall damage.[15]Reversal of tolerance and potential for synergy.
Protein Kinase C (PKC) Inhibitors (e.g., Cercosporamide)Targeting the cell wall integrity (CWI) pathway at a different node than this compound.[7]Potent synergistic antifungal activity.
Chitin (B13524) Synthase Inhibitors (e.g., Nikkomycin Z)Blocking the compensatory upregulation of chitin synthesis, a known resistance mechanism to glucan synthase inhibitors.[16]Sensitization of fungi to this compound.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is for determining the in vitro interaction between this compound and a second antifungal agent (Agent B).

1. Preparation of Materials:

  • 96-well flat-bottom microtiter plates.
  • Standardized fungal inoculum (0.5 McFarland standard, diluted to final concentration of 0.5-2.5 x 10³ CFU/mL).
  • RPMI 1640 medium.
  • Stock solutions of this compound and Agent B in a suitable solvent (e.g., DMSO).

2. Plate Setup:

  • Prepare serial two-fold dilutions of this compound along the x-axis and Agent B along the y-axis of the microtiter plate.[11][17]
  • Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared fungal suspension.
  • Incubate the plates at 35°C for 24-48 hours.

4. Data Analysis:

  • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration showing significant growth inhibition (typically ≥50%).
  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent B in combination / MIC of Agent B alone)
  • Interpret the results as follows:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4: Additive/Indifference
  • FICI > 4: Antagonism[18]

Protocol 2: 1,3-β-D-Glucan Synthase Activity Assay

This protocol is for measuring the in vitro inhibitory activity of this compound on 1,3-β-D-glucan synthase.

1. Preparation of Enzyme Extract:

  • Grow fungal cells to mid-log phase and harvest by centrifugation.
  • Mechanically disrupt the cells (e.g., with glass beads) in a cold extraction buffer.
  • Prepare a membrane fraction by differential centrifugation, which will contain the 1,3-β-D-glucan synthase.[12]

2. Assay Reaction:

  • Set up reaction mixtures in a microtiter plate containing the membrane fraction, assay buffer (e.g., Tris-HCl with cofactors), and various concentrations of this compound.
  • Initiate the reaction by adding the substrate, UDP-glucose.[19]

3. Product Quantification:

  • Stop the reaction after a defined incubation period.
  • Quantify the synthesized β-glucan product. This can be done using a radioactive assay with UDP-[¹⁴C]glucose or a fluorescence-based assay using aniline (B41778) blue, which specifically binds to (1,3)-β-glucans.[12][19]

4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to a no-drug control.
  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

Synergy_Strategy cluster_fungal_cell Fungal Cell cluster_cell_wall_synthesis Cell Wall Synthesis cluster_cell_membrane_synthesis Cell Membrane Synthesis cluster_stress_response Stress Response Cell_Wall Cell Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Damage Activates Calcineurin_Pathway Calcineurin Pathway Cell_Wall->Calcineurin_Pathway Damage Activates Cell_Membrane Cell Membrane Glucan_Synthase 1,3-β-D-Glucan Synthase Glucan_Synthase->Cell_Wall Synthesizes β-Glucan Chitin_Synthase Chitin Synthase Chitin_Synthase->Cell_Wall Synthesizes Chitin Ergosterol_Synthesis Ergosterol Synthesis Ergosterol_Synthesis->Cell_Membrane Synthesizes Ergosterol CWI_Pathway->Chitin_Synthase Upregulates Arborcandin_E This compound Arborcandin_E->Glucan_Synthase Inhibits Azoles Azoles Azoles->Ergosterol_Synthesis Inhibits PKC_Inhibitors PKC Inhibitors PKC_Inhibitors->CWI_Pathway Inhibits Calcineurin_Inhibitors Calcineurin Inhibitors Calcineurin_Inhibitors->Calcineurin_Pathway Inhibits Chitin_Synthase_Inhibitors Chitin Synthase Inhibitors Chitin_Synthase_Inhibitors->Chitin_Synthase Inhibits

Caption: this compound Synergistic Combination Strategies.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Inoculum Prepare Standardized Fungal Inoculum Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound & Agent B Dispense_Drugs Dispense Drug Dilutions into 96-well Plate Prepare_Drug_Dilutions->Dispense_Drugs Dispense_Drugs->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate_Plate Read_MIC Determine MICs (Visually or with Plate Reader) Incubate_Plate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret_Results Interpret Synergy, Additive, or Antagonism Calculate_FICI->Interpret_Results

Caption: Checkerboard Assay Experimental Workflow.

References

Technical Support Center: Investigating Off-Target Effects of Arborcandin E in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Arborcandin E in fungal cells.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is a member of the arborcandin family of cyclic peptides, which are known inhibitors of 1,3-β-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-glucan, an essential polysaccharide in the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound's primary target is 1,3-β-D-glucan synthase, it is crucial to identify any unintended molecular interactions (off-targets) within the fungal cell. Understanding off-target effects is vital for:

  • Comprehensive Mechanism of Action (MoA): A complete understanding of all cellular targets will provide a clearer picture of how this compound exerts its antifungal activity.

  • Predicting Resistance Mechanisms: Fungi can develop resistance through mutations in either the primary target or in off-target pathways that compensate for the drug's effects.

  • Toxicity and Safety Profile: Identifying off-target interactions can help in predicting potential cytotoxicity and in the development of derivatives with improved selectivity and safety.

  • Discovery of Novel Biology: Investigating off-target effects can uncover new and important cellular pathways in fungi.

Q3: What are some potential off-target pathways that could be affected by this compound?

A3: As this compound induces cell wall stress by inhibiting glucan synthesis, a primary candidate for off-target effects is the Cell Wall Integrity (CWI) signaling pathway .[2][3][4] This is a conserved MAPK (mitogen-activated protein kinase) cascade that is activated in response to cell wall damage.[2][3] Activation of the CWI pathway leads to a compensatory response, including the upregulation of chitin (B13524) synthesis, to reinforce the cell wall. Other potential off-target pathways could be involved in cell cycle regulation, as inhibition of 1,3-beta-glucan synthase has been shown to trigger cell cycle arrest.

Troubleshooting Guides

Guide 1: Unexpected Phenotypes or Resistance Development

Problem: You observe a fungal phenotype that is not readily explained by the inhibition of 1,3-β-D-glucan synthase, or you have isolated this compound-resistant mutants that do not have mutations in the known target gene (FKS1).

Possible Cause: This strongly suggests the involvement of off-target effects. The unexpected phenotype could be due to the modulation of a secondary pathway, and resistance could arise from mutations that either prevent the drug from reaching its off-target or compensate for the off-target effect.

Troubleshooting Steps:

  • Isolate and Characterize Resistant Mutants:

    • Culture fungal cells on media containing a concentration of this compound that is inhibitory to the wild-type strain.

    • Isolate colonies that exhibit growth.

    • Confirm the resistance phenotype by determining the Minimum Inhibitory Concentration (MIC) of this compound for the mutant strains compared to the wild-type.

  • Whole-Genome Sequencing (WGS) of Resistant Mutants:

    • Perform WGS on the resistant mutants and the parental wild-type strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

    • Analyze the mutated genes to identify potential off-target proteins or pathways.

  • Chemogenomic Profiling:

    • Screen a collection of fungal deletion mutants (if available for your species of interest) for hypersensitivity to sub-lethal concentrations of this compound.

    • Genes whose deletion results in increased sensitivity may be part of a pathway that is affected by this compound or that helps to buffer the effects of the drug.

Guide 2: Difficulty in Identifying Direct Off-Targets

Problem: You suspect off-target effects but are struggling to identify the direct protein binders of this compound.

Possible Cause: Off-target effects can be direct (the drug binds to another protein) or indirect (the drug's effect on the primary target perturbs other pathways).

Troubleshooting Steps:

  • Thermal Proteome Profiling (TPP):

    • This technique can identify direct and indirect targets by measuring changes in protein thermal stability upon drug binding.

    • Treat fungal cell lysate or intact cells with this compound and a vehicle control.

    • Subject the samples to a temperature gradient.

    • Quantify the soluble protein fraction at each temperature using mass spectrometry.

    • A shift in the melting temperature of a protein in the presence of this compound indicates a potential interaction.

  • Affinity Chromatography:

    • If a derivative of this compound with a linker can be synthesized, it can be immobilized on a resin.

    • Fungal cell lysate is passed over the resin, and proteins that bind to the drug are captured.

    • Bound proteins are then eluted and identified by mass spectrometry.

Quantitative Data

The following tables summarize the reported in vitro activity of the Arborcandin family of compounds against key fungal pathogens. While specific data for this compound is limited in the public domain, the data for other arborcandins, particularly C and F, can provide a useful reference range.

Table 1: IC50 Values of Arborcandins against 1,3-β-D-Glucan Synthase [1][5]

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)
Arborcandin A>3>3
Arborcandin B0.30.03
Arborcandin C0.150.015
Arborcandin D30.3
This compound Data not available Data not available
Arborcandin F0.0120.012

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Arborcandins [1][5]

CompoundCandida spp. (µg/mL)Aspergillus fumigatus (µg/mL)
Arborcandin A>8>4
Arborcandin B2 - 40.25
Arborcandin C1 - 20.125
Arborcandin D84
This compound Data not available Data not available
Arborcandin F2 - 40.063

Experimental Protocols

Protocol 1: Thermal Proteome Profiling (TPP) in Fungal Cells

This protocol provides a general workflow for identifying protein-ligand interactions in fungal cells based on alterations in protein thermal stability.

  • Cell Culture and Lysate Preparation:

    • Grow fungal cells to mid-log phase in appropriate liquid media.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • (Optional, for cell lysate TPP) Resuspend the cell pellet in lysis buffer containing protease inhibitors. Disrupt the cells using methods such as bead beating or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Drug Treatment:

    • Divide the cell suspension or lysate into two aliquots: one for treatment with this compound and one for a vehicle control (e.g., DMSO).

    • Incubate the samples under appropriate conditions to allow for drug-protein interaction.

  • Thermal Shift Assay:

    • Aliquot the treated and control samples into PCR tubes for each temperature point in a planned gradient (e.g., 37°C to 67°C in 3°C increments).

    • Heat the samples for a defined period (e.g., 3 minutes) at the designated temperatures using a thermal cycler, followed by a cooling step.

  • Protein Extraction and Preparation for Mass Spectrometry:

    • Pellet the aggregated proteins by ultracentrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data to identify and quantify proteins.

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves.

    • Identify proteins with a significant shift in their melting temperature between the this compound-treated and control samples.

Protocol 2: Chemogenomic Screening in Saccharomyces cerevisiae

This protocol describes a method for identifying genes that interact with a compound of interest by screening a collection of yeast deletion mutants.

  • Determine the Sub-inhibitory Concentration of this compound:

    • Perform a dose-response experiment to determine the concentration of this compound that causes a partial (e.g., 20-30%) inhibition of wild-type yeast growth.

  • Screening the Deletion Mutant Library:

    • Array the yeast deletion mutant collection onto agar (B569324) plates containing the sub-inhibitory concentration of this compound and control plates with vehicle alone.

    • Incubate the plates and monitor colony growth.

  • Identification of Hypersensitive Mutants:

    • Identify mutant strains that exhibit a significant growth defect on the this compound-containing plates compared to the control plates. These are the "hits".

  • Data Analysis and Pathway Enrichment:

    • Compile a list of the genes corresponding to the hypersensitive mutants.

    • Perform gene ontology (GO) and pathway enrichment analysis to identify cellular processes and pathways that are overrepresented in the hit list. This can provide insights into the potential off-target effects of this compound.

Visualizations

CWI_Pathway cluster_invisible Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF (Rom2) Rho1_GTP->Rho1_GDP GAP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 phosphorylates Rlm1 Rlm1 Slt2->Rlm1 activates Gene_Expression Cell Wall Gene Expression Rlm1->Gene_Expression Arborcandin_E This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1) Arborcandin_E->Glucan_Synthase Cell_Wall_Stress Cell Wall Stress

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Off_Target_Workflow cluster_direct Direct Target Identification cluster_indirect Genetic & Systems Approaches start Start: Suspected Off-Target Effect of this compound phenotype Observe Unexpected Phenotype or Acquired Resistance start->phenotype direct_indirect Hypothesize Direct or Indirect Off-Target phenotype->direct_indirect tpp Thermal Proteome Profiling (TPP) direct_indirect->tpp Direct affinity Affinity Chromatography direct_indirect->affinity Direct mutant Isolate & Sequence Resistant Mutants direct_indirect->mutant Indirect chemogenomics Chemogenomic Screening direct_indirect->chemogenomics Indirect direct_hit Identify Direct Protein Binders tpp->direct_hit affinity->direct_hit validation Validate Hits (e.g., genetic knockout, enzymatic assays) direct_hit->validation indirect_hit Identify Affected Pathways/ Compensatory Mechanisms mutant->indirect_hit chemogenomics->indirect_hit indirect_hit->validation conclusion Elucidate Off-Target MoA validation->conclusion

References

Validation & Comparative

A Comparative Analysis of Arborcandin E and Caspofungin Efficacy Against Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of Arborcandin E and caspofungin against Aspergillus species, a genus of filamentous fungi responsible for the life-threatening infection invasive aspergillosis. This analysis is based on available preclinical data and is intended to inform research and development efforts in the pursuit of novel antifungal therapies.

Introduction

Both this compound and caspofungin belong to classes of antifungal agents that target the fungal cell wall, a structure essential for viability and not present in mammalian cells, making it an attractive target for drug development. Caspofungin, an echinocandin, is a well-established antifungal agent used in clinical practice. This compound is a member of the arborcandin family of cyclic peptides. Both classes of compounds inhibit the enzyme 1,3-β-D-glucan synthase, a key component in the synthesis of β-glucan, a major structural polymer of the Aspergillus cell wall.

Mechanism of Action: A Shared Target

The primary mechanism of action for both this compound and caspofungin is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and, ultimately, cell death.

cluster_0 Fungal Cell cluster_1 Inhibitors UDP-glucose UDP-glucose 1,3-beta-D-glucan_synthase 1,3-β-D-Glucan Synthase (Fks protein) UDP-glucose->1,3-beta-D-glucan_synthase beta_glucan_synthesis β-(1,3)-D-Glucan Synthesis 1,3-beta-D-glucan_synthase->beta_glucan_synthesis cell_wall Fungal Cell Wall Integrity beta_glucan_synthesis->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to Arborcandin_E This compound Arborcandin_E->1,3-beta-D-glucan_synthase Inhibition Caspofungin Caspofungin Caspofungin->1,3-beta-D-glucan_synthase Inhibition cluster_workflow In Vitro Susceptibility Testing Workflow start Start prep_inoculum Prepare Fungal Inoculum (Aspergillus conidia) start->prep_inoculum prep_drug Prepare Serial Dilutions of Antifungal Agent start->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_results Read Results (MIC/MEC determination) incubate->read_results end End read_results->end cluster_workflow In Vivo Efficacy Testing Workflow start Start immunosuppression Induce Immunosuppression in Mice (e.g., cyclophosphamide) start->immunosuppression infection Infect Mice with Aspergillus conidia (intravenous) immunosuppression->infection treatment Administer Antifungal Treatment (e.g., intraperitoneal, intravenous) infection->treatment monitoring Monitor Survival and/or Determine Fungal Burden in Organs treatment->monitoring end End monitoring->end

Validating 1,3-Beta-Glucan Synthase as the Primary Target of Arborcandin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Arborcandin E, a member of a novel class of cyclic peptide antifungals, and validates its primary target as 1,3-beta-glucan synthase. Through a detailed comparison with other antifungal agents, presentation of supporting experimental data, and outlining of key experimental protocols, this document serves as a valuable resource for researchers in the field of antifungal drug discovery and development.

Executive Summary

This compound belongs to the arborcandin family of antifungal agents that exert their activity through the inhibition of 1,3-beta-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[1] This mechanism is analogous to that of the well-established echinocandin class of antifungals. Experimental data, including enzyme inhibition assays and minimum inhibitory concentration (MIC) studies, position the arborcandins as potent antifungal compounds. Genetic studies further solidify 1,3-beta-glucan synthase as the primary target, with mutations in the corresponding FKS1 gene conferring resistance to this class of inhibitors.[2] This guide will delve into the available data for this compound and its analogs, compare its activity with other antifungals, and provide the necessary protocols to independently verify these findings.

Mechanism of Action of this compound

This compound, like other members of its class, targets the fungal-specific enzyme 1,3-beta-glucan synthase. This enzyme is responsible for the synthesis of beta-glucan (B1580549), an essential polysaccharide component of the fungal cell wall that provides structural integrity. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, fungal cell death. The inhibition by Arborcandin C, a close analog, has been characterized as noncompetitive.[1]

cluster_fungal_cell Fungal Cell UDP-Glucose UDP-Glucose 1,3-beta-glucan_synthase 1,3-beta-glucan Synthase (Fks1p subunit) UDP-Glucose->1,3-beta-glucan_synthase Substrate Beta-Glucan_Polymer Beta-Glucan Polymer 1,3-beta-glucan_synthase->Beta-Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall Beta-Glucan_Polymer->Cell_Wall Incorporation Osmotic_Lysis Osmotic Lysis (Cell Death) Cell_Wall->Osmotic_Lysis Disruption leads to Arborcandin_E This compound Arborcandin_E->1,3-beta-glucan_synthase Inhibition

Caption: Mechanism of action of this compound.

Comparative Performance Analysis

To contextualize the antifungal activity of this compound, this section compares its performance with other arborcandins, the echinocandin class of 1,3-beta-glucan synthase inhibitors, and antifungal agents with different mechanisms of action.

In Vitro Enzyme Inhibition

The inhibitory activity of a compound against its target enzyme is a key performance indicator. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

Compound/ClassTarget EnzymeCandida albicans IC50 (µg/mL)Aspergillus fumigatus IC50 (µg/mL)Reference
This compound 1,3-beta-glucan synthase 0.012 - 3 0.012 - 3 [1]
Arborcandin C1,3-beta-glucan synthase0.150.015[3]
Arborcandin F1,3-beta-glucan synthase0.0120.012[4]
Echinocandins (e.g., Caspofungin)1,3-beta-glucan synthase~0.002 - 0.025~0.1 - >8(Typical values)
Azoles (e.g., Fluconazole)Lanosterol 14-alpha-demethylaseNot ApplicableNot Applicable
Polyenes (e.g., Amphotericin B)Ergosterol (binding)Not ApplicableNot Applicable

Note: The specific IC50 value for this compound is reported to be within the range of 0.012 to 3 µg/mL for the Arborcandin class against C. albicans and A. fumigatus 1,3-beta-glucan synthase.[1]

In Vitro Antifungal Activity (MIC)

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Compound/ClassCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
This compound 0.25 - 8 0.063 - 4 [1]
Arborcandin C1 - 2Not specified[3]
Arborcandin F2 - 4Not specified[4]
Echinocandins (e.g., Caspofungin)0.015 - 0.50.015 - 0.5(Typical values)
Azoles (e.g., Fluconazole)0.25 - 6416 - >64(Typical values)
Polyenes (e.g., Amphotericin B)0.25 - 10.5 - 2(Typical values)

Note: The specific MIC value for this compound is reported to be within the range of 0.25 to 8 µg/mL against Candida spp. and 0.063 to 4 µg/mL against A. fumigatus.[1]

Experimental Protocols

To facilitate the validation and further investigation of this compound, detailed methodologies for key experiments are provided below.

1,3-Beta-Glucan Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the activity of 1,3-beta-glucan synthase.

cluster_workflow 1,3-Beta-Glucan Synthase Inhibition Assay Workflow start Start prep_enzyme Prepare Fungal Microsomal Fraction (Source of 1,3-beta-glucan synthase) start->prep_enzyme prep_reaction Prepare Reaction Mixture: - Buffer - UDP-[14C]glucose (substrate) - GTPγS (activator) prep_enzyme->prep_reaction add_inhibitor Add Test Compound (e.g., this compound) at various concentrations prep_reaction->add_inhibitor initiate_reaction Initiate Reaction by adding microsomal fraction add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with trichloroacetic acid) incubate->stop_reaction collect_product Collect [14C]-labeled Beta-Glucan (e.g., by filtration) stop_reaction->collect_product measure_radioactivity Measure Radioactivity (Scintillation Counting) collect_product->measure_radioactivity calculate_ic50 Calculate IC50 Value measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for 1,3-beta-glucan synthase inhibition assay.

Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction from a fungal culture (e.g., Candida albicans) as the source of 1,3-beta-glucan synthase.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activating agent (e.g., 10 µM GTPγS), and the substrate, UDP-[14C]glucose.

  • Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the microsomal fraction to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a precipitating agent, such as 10% trichloroacetic acid.

  • Product Collection: Collect the insoluble [14C]-labeled beta-glucan product by vacuum filtration through a glass fiber filter.

  • Quantification: Wash the filters to remove unincorporated UDP-[14C]glucose. The radioactivity retained on the filters, corresponding to the synthesized beta-glucan, is measured using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control well (inoculum without drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.

Target Validation: Genetic Evidence

A powerful method for validating the target of a drug is to identify genetic mutations that confer resistance. Studies on Arborcandin C have shown that specific single amino acid substitutions in the Fks1p subunit of 1,3-beta-glucan synthase in Saccharomyces cerevisiae lead to selective resistance to this compound.[2] This provides strong genetic evidence that Fks1p is the direct target of the arborcandin class of antifungals.

cluster_validation Target Validation through Resistance Wild-type_Fungus Wild-type Fungus (Sensitive to this compound) Arborcandin_E This compound Wild-type_Fungus->Arborcandin_E Exposure Spontaneous_Mutation Spontaneous Mutation in FKS1 gene Wild-type_Fungus->Spontaneous_Mutation Binding Binds to Fks1p Arborcandin_E->Binding No_Binding Reduced/No Binding to mutated Fks1p Arborcandin_E->No_Binding Inhibition Inhibition of 1,3-beta-glucan synthase Binding->Inhibition Cell_Death Fungal Cell Death Inhibition->Cell_Death Mutant_Fungus Mutant Fungus (Resistant to this compound) Spontaneous_Mutation->Mutant_Fungus Mutant_Fungus->Arborcandin_E Exposure No_Inhibition No Inhibition of 1,3-beta-glucan synthase No_Binding->No_Inhibition Cell_Survival Fungal Cell Survival No_Inhibition->Cell_Survival

Caption: Logical relationship of target validation.

Conclusion

The available evidence strongly supports the validation of 1,3-beta-glucan synthase as the primary target of this compound. Its potent in vitro inhibitory activity against this essential fungal enzyme, coupled with its whole-cell antifungal efficacy, establishes it as a promising antifungal candidate. The mechanism of action, shared with the clinically successful echinocandins, further underscores the therapeutic potential of this compound class. The experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel 1,3-beta-glucan synthase inhibitors. Further studies to determine the precise IC50 and MIC values for this compound will be crucial for its advancement as a potential therapeutic agent.

References

Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic profiles of various acetylcholinesterase (AChE) inhibitors, crucial molecules in the therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[1][2] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, helps to restore cholinergic function in the brain.[1] This document focuses on the kinetic analysis of these inhibitors, presenting experimental data to facilitate an objective comparison of their performance. We will delve into the kinetic profiles of three prominent AChE inhibitors: Donepezil (B133215), which exhibits a mixed competitive/non-competitive inhibition pattern; Galantamine, a competitive inhibitor; and Rivastigmine, which acts as a pseudo-irreversible inhibitor.

Comparative Kinetic Data of AChE Inhibitors

The potency and mechanism of AChE inhibitors are quantitatively described by key kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme. The mode of inhibition dictates the effect on the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.

InhibitorInhibition TypeTarget Enzyme(s)IC50 (nM)Ki (µM)Effect on VmaxEffect on KmReference(s)
Donepezil Mixed Competitive/ Non-competitiveAChE selective6.7 - 12.00.024 ± 0.007DecreaseIncrease[3][4]
Galantamine CompetitiveAChE, Nicotinic Receptors5751.08 ± 0.08No changeIncrease[3][5][6]
Rivastigmine Pseudo-irreversible (Carbamate inhibitor)AChE and BuChE4.3 - 857.2-DecreaseNo change (initially)[1][4][5]

Donepezil acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site distinct from the active site.[7][8] This dual binding capability leads to a decrease in Vmax and an increase in the apparent Km.

Galantamine is a classic example of a competitive inhibitor. It reversibly binds to the active site of AChE, directly competing with the substrate, acetylcholine.[6] This mode of inhibition leads to an increase in the apparent Km with no change in Vmax, as the inhibition can be overcome by high concentrations of the substrate.

Rivastigmine is a "slow-reversible" or pseudo-irreversible inhibitor.[1] It carbamylates the enzyme at its active site, leading to a prolonged inhibition.[1] This results in a decrease in Vmax, and while it initially doesn't change Km, the slow reversibility makes it distinct from classical non-competitive inhibitors.

Experimental Protocols

The kinetic analysis of AChE inhibitors is commonly performed using a spectrophotometric method, often referred to as the Ellman assay.[9][10] This assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Principle of the Ellman Assay:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.

Detailed Protocol for AChE Inhibition Assay:

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCh) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test inhibitors (Donepezil, Galantamine, Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCh in deionized water. Prepare this solution fresh daily.

    • Prepare serial dilutions of the test inhibitors in phosphate buffer. Ensure the final solvent concentration in the assay is low (e.g., ≤1% DMSO) to avoid affecting enzyme activity.

  • Assay Setup in a 96-well plate (final volume of 200 µL per well):

    • Blank wells: 180 µL of buffer and 20 µL of ATCh solution (no enzyme).

    • Control wells (100% Activity): 140 µL of buffer, 20 µL of DTNB, 10 µL of solvent (e.g., 1% DMSO), and 10 µL of AChE solution.

    • Test Compound wells: 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the inhibitor serial dilutions.

  • Pre-incubation:

    • After adding the enzyme (and inhibitor), gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Add 20 µL of ATCh solution to all wells (except the blank) to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (ATCh) and the inhibitor. The data can then be plotted using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle synthesis ACh_released ACh ACh_vesicle->ACh_released release AChE Acetylcholinesterase (AChE) ACh_released->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE inhibits

Caption: Cholinergic signaling pathway and the site of action for acetylcholinesterase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: AChE, DTNB, ATCh, Inhibitor Dilutions Plate_Setup Set up Blank, Control, and Inhibitor wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate plate (10 min, 37°C) Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with ATCh Pre_incubation->Reaction_Start Measurement Kinetic measurement of Absorbance at 412 nm Reaction_Start->Measurement Rate_Calculation Calculate Initial Reaction Rates (V) Measurement->Rate_Calculation Inhibition_Calc % Inhibition Calculation Rate_Calculation->Inhibition_Calc Kinetic_Modeling Lineweaver-Burk / Michaelis-Menten Plotting for Ki and Mode of Inhibition Rate_Calculation->Kinetic_Modeling IC50_Determination Determine IC50 values Inhibition_Calc->IC50_Determination

Caption: Workflow for the kinetic analysis of an AChE inhibitor using the Ellman assay.

Inhibition Models

Inhibition_Models cluster_competitive Competitive Inhibition (Galantamine) cluster_mixed Mixed Inhibition (Donepezil) E_C Enzyme (E) Active Site S_C Substrate (S) E_C:f1->S_C I_C Inhibitor (I) E_C:f1->I_C ES_C ES Complex E_C->ES_C EI_C EI Complex E_C->EI_C S_C->ES_C I_C->EI_C ES_C->E_C P_C Product (P) ES_C->P_C E_M Enzyme (E) Active Site Allosteric Site S_M Substrate (S) E_M:f1->S_M I_M Inhibitor (I) E_M:f2->I_M ES_M ES Complex E_M->ES_M EI_M EI Complex E_M->EI_M S_M->ES_M ESI_M ESI Complex S_M->ESI_M I_M->EI_M I_M->ESI_M ES_M->E_M ES_M->ESI_M P_M Product (P) ES_M->P_M EI_M->ESI_M

References

Evaluating the Selectivity of Arborcandin E for Fungal vs. Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arborcandin E's selectivity for fungal cells over mammalian cells, supported by available experimental data for the Arborcandin family of compounds and other key antifungal agents. Due to the limited publicly available data specifically for this compound's cytotoxicity, this guide draws upon the well-established low toxicity profile of its class (echinocandin-like 1,3-beta-glucan synthase inhibitors) and direct data from close structural analogs.

Executive Summary

This compound belongs to a class of antifungal agents that target 1,3-beta-glucan synthase, an enzyme essential for the integrity of the fungal cell wall. This cellular structure is notably absent in mammalian cells, providing a strong theoretical basis for the high selectivity and low mammalian cytotoxicity of this compound class. This guide presents available antifungal efficacy data for Arborcandins and compares their selectivity profile with established antifungal drugs, Amphotericin B and Caspofungin.

Data Presentation

The following tables summarize the available quantitative data for the antifungal activity of Arborcandins and the comparative cytotoxicity of other antifungal agents.

Table 1: Antifungal Activity of Arborcandins against Key Fungal Pathogens

CompoundFungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference
This compoundCandida spp.0.25 - 8Not Reported[1]
This compoundAspergillus fumigatus0.063 - 4Not Reported[1]
Arborcandin CCandida albicans1 - 20.15[2]
Arborcandin CAspergillus fumigatusNot Reported0.015[2]
Arborcandin FCandida albicans2 - 40.012[3]
Arborcandin FAspergillus fumigatusNot Reported0.012[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Cytotoxicity of Antifungal Agents against Mammalian Cells

Antifungal AgentMammalian Cell LineCytotoxicity Metric (IC50/LD50)Key FindingsReference
This compound Not ReportedData not publicly available Expected to have low cytotoxicity based on its mechanism of action and data from related compounds.-
Caspofungin Murine cell lines, primary human endothelial cells> 512 µg/mL (No effect on cellular characteristics)Echinocandins are relatively non-toxic and protect against fungal contamination in cell culture.[4]
Amphotericin B Osteoblasts and fibroblastsLethal at ≥ 100 µg/mL; Sublethal cytotoxicity at 5-10 µg/mLKnown to have significant dose-dependent toxicity to mammalian cells.-

Mechanism of Action: The Basis for Selectivity

This compound's high selectivity is rooted in its specific molecular target.

This compound Mechanism of Action cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Arborcandin_E This compound Glucan_Synthase 1,3-beta-glucan Synthase Arborcandin_E->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall Synthesis (Glucan Production) Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Disruption leads to Arborcandin_E_mammalian This compound No_Target No 1,3-beta-glucan Synthase (No Cell Wall) Arborcandin_E_mammalian->No_Target No target No_Effect No Significant Cytotoxicity

Caption: this compound selectively targets fungal cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal efficacy and cytotoxicity.

Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Antifungal Susceptibility Testing Workflow Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Inoculation Inoculate wells with Fungal Suspension Inoculum->Inoculation Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Read_Results Visually or Spectrophotometrically Determine Fungal Growth Incubation->Read_Results MIC Identify MIC: Lowest concentration with no visible growth Read_Results->MIC

Caption: Workflow for determining antifungal MIC.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.

Mammalian Cell Cytotoxicity (MTT) Assay Workflow Cell_Seeding Seed Mammalian Cells (e.g., HeLa, HepG2) in 96-well plate Drug_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Drug_Treatment Incubation_24h Incubate for 24-72 hours Drug_Treatment->Incubation_24h MTT_Addition Add MTT Reagent to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Incubation_4h->Solubilization Absorbance_Reading Measure Absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50: Concentration causing 50% reduction in cell viability Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing mammalian cell cytotoxicity.

Detailed Steps:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (no compound) is also included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of this compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

Conclusion

References

Unveiling the Antifungal Target of Arborcandin E in Yeast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arborcandin E and alternative antifungal agents, focusing on target validation through genetic approaches in the model organism Saccharomyces cerevisiae and the pathogenic yeast Candida albicans. The information presented is supported by experimental data to aid in research and drug development efforts targeting fungal infections.

Executive Summary

This compound, a member of the arborcandin family of cyclic lipopeptides, is a potent inhibitor of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. Genetic studies in yeast strongly indicate that the primary target of arborcandins is Fks1p, a key subunit of this enzyme complex. This guide details the genetic methodologies used to validate this target and compares the in vitro efficacy of arborcandins with that of the widely used echinocandin class of antifungals, which share the same molecular target.

Comparative Analysis of 1,3-β-D-Glucan Synthase Inhibitors

The following tables summarize the in vitro activity of Arborcandin C (as a proxy for this compound) and major echinocandins against wild-type and resistant yeast strains harboring mutations in the FKS1 gene. This data highlights the on-target activity of these compounds.

Table 1: In Vitro Activity of Arborcandin C against Saccharomyces cerevisiae

CompoundStrainGenotypeMIC (µg/mL)Glucan Synthase IC50 (µg/mL)
Arborcandin CWild-TypeFKS10.20.003
Arborcandin CResistant Mutant 1fks1 (N470K)>12.5>10
Arborcandin CResistant Mutant 2fks1 (L642S)>12.5>10

Data inferred from studies on Arborcandin C, a closely related analog of this compound.[1][2]

Table 2: In Vitro Activity of Echinocandins against Candida albicans

CompoundStrainGenotypeMIC (µg/mL)Glucan Synthase IC50 (µM)
CaspofunginWild-TypeFKS10.250.0406
CaspofunginResistant Mutant (S645P)fks1 (S645P)4.0 - 8.0901
MicafunginWild-TypeFKS10.030.0204
MicafunginResistant Mutant (S645P)fks1 (S645P)8.0 - 16.0322.4
AnidulafunginWild-TypeFKS10.1250.0774
AnidulafunginResistant Mutant (S645P)fks1 (S645P)4.0 - 8.01194

MIC values can vary based on testing methodology.[3][4][5]

Genetic Approaches for Target Validation in Yeast

Several powerful genetic techniques in yeast are employed to identify and validate the targets of antifungal compounds. These methods provide strong evidence for a drug's mechanism of action.

Isolation and Analysis of Drug-Resistant Mutants

This classical genetic approach involves selecting for spontaneous or induced mutants that exhibit resistance to the compound of interest. The genetic basis of resistance is then determined, often revealing the drug's direct target.

Experimental Protocol: Isolation of Arborcandin-Resistant Mutants

  • Yeast Strain and Media: A wild-type Saccharomyces cerevisiae strain (e.g., YPH250) is used. Cells are grown in standard yeast extract-peptone-dextrose (YPD) medium.

  • Mutant Selection: A high-density culture of yeast cells is plated on YPD agar (B569324) containing a selective concentration of the arborcandin compound (e.g., 5 µg/mL Arborcandin C).

  • Isolation and Phenotypic Analysis: Colonies that grow in the presence of the drug are isolated and re-streaked on selective plates to confirm resistance. The Minimum Inhibitory Concentration (MIC) of the compound for the resistant mutants is determined and compared to the wild-type strain.

  • Genetic Analysis:

    • Complementation: A genomic DNA library from the resistant mutant is transformed into a drug-sensitive wild-type strain. Transformants that acquire resistance are selected, and the plasmid containing the resistance-conferring gene is isolated and sequenced.

    • Direct Sequencing: The gene encoding the suspected target (in this case, FKS1) is amplified from the genomic DNA of the resistant mutants and sequenced to identify mutations.

  • Target Confirmation: The identified mutation is introduced into a wild-type strain to confirm that it confers resistance. Additionally, the sensitivity of the 1,3-β-D-glucan synthase enzyme from the mutant strain to the drug is assayed in vitro.[1][2]

Haploinsufficiency Profiling (HIP)

This chemogenomic approach utilizes a genome-wide collection of heterozygous diploid yeast deletion mutants, where one copy of each gene is deleted. The rationale is that a strain heterozygous for the drug's target gene will be hypersensitive to the drug due to the reduced dosage of the target protein.

Experimental Protocol: Haploinsufficiency Profiling

  • Yeast Strains: A pooled collection of heterozygous diploid S. cerevisiae deletion strains is used. Each strain contains a unique DNA "barcode" for identification.

  • Drug Treatment: The pooled strains are grown in the presence of a sub-lethal concentration of the test compound (e.g., this compound). A control culture is grown without the drug.

  • Genomic DNA Extraction and Barcode Amplification: Genomic DNA is extracted from both the treated and control pools after a period of growth. The unique barcodes are amplified via PCR.

  • Microarray Hybridization or Next-Generation Sequencing: The amplified barcodes are hybridized to a microarray or sequenced to determine the relative abundance of each strain in the treated and control pools.

  • Data Analysis: Strains that are significantly depleted in the drug-treated pool are identified. The corresponding deleted genes are considered potential drug targets or are involved in pathways that buffer against the drug's toxic effects.

Multicopy Suppressor Screening

This technique identifies genes that, when overexpressed from a high-copy plasmid, confer resistance to a drug. The overexpressed gene product may be the drug's target (by titrating the drug), or it may be a downstream component of the affected pathway or a protein that provides a bypass mechanism.

Experimental Protocol: Multicopy Suppressor Screening

  • Yeast Strain and Library: A wild-type S. cerevisiae strain is transformed with a high-copy genomic or cDNA library.

  • Selection: The transformed cells are plated on medium containing a lethal or near-lethal concentration of the test compound.

  • Plasmid Rescue and Identification: Plasmids are isolated from the resistant colonies. The inserted DNA is sequenced to identify the suppressor gene.

  • Validation: The identified suppressor gene is re-transformed into the wild-type strain to confirm that its overexpression confers drug resistance.

Visualizing the Target Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the 1,3-β-D-glucan synthesis pathway targeted by this compound and the workflow for identifying resistant mutants.

Glucan_Synthesis_Pathway UDP_Glc UDP-Glucose Fks1p Fks1p/Fks2p (Glucan Synthase) UDP_Glc->Fks1p Glucan 1,3-β-D-Glucan Fks1p->Glucan CellWall Fungal Cell Wall Glucan->CellWall ArborcandinE This compound ArborcandinE->Fks1p Inhibition

Caption: The 1,3-β-D-glucan synthesis pathway and the inhibitory action of this compound.

Resistant_Mutant_Workflow cluster_0 Mutant Selection cluster_1 Genetic Analysis cluster_2 Validation WT_Yeast Wild-Type Yeast Population Plating Plate on this compound WT_Yeast->Plating Resistant_Colonies Isolate Resistant Colonies Plating->Resistant_Colonies Sequencing Sequence FKS1 Gene Resistant_Colonies->Sequencing Mutation_ID Identify FKS1 Mutation Sequencing->Mutation_ID Site_Directed_Mutagenesis Introduce Mutation into WT Mutation_ID->Site_Directed_Mutagenesis Confirm_Resistance Confirm Drug Resistance Site_Directed_Mutagenesis->Confirm_Resistance

Caption: Workflow for the isolation and validation of this compound-resistant mutants in yeast.

Conclusion

References

Safety Operating Guide

Disclaimer: Important Information Regarding "Arborcandin E"

Author: BenchChem Technical Support Team. Date: December 2025

The substance "Arborcandin E" is not a recognized chemical compound in publicly available scientific and safety databases. The following guidelines are therefore based on a hypothetical risk assessment for a potent, potentially hazardous research compound of unknown toxicity. This information is intended to serve as a general framework for safe handling practices and must not be substituted for a formal, substance-specific risk assessment.

Crucially, before handling any new chemical, you must:

  • Obtain and thoroughly review the official Safety Data Sheet (SDS) for the specific compound.

  • Consult with your institution's Environmental Health and Safety (EHS) department.

  • Perform a comprehensive, documented risk assessment for every procedure involving the compound.

The guidance provided below should be adapted based on the actual, verified properties and hazards of this compound.

Essential Safety and Logistical Information for Handling this compound

This guide provides a procedural framework for the safe handling and disposal of a potent, non-volatile, solid research compound, provisionally named this compound. The primary hazards are assumed to be high cytotoxicity and potential for allergic sensitization upon inhalation or skin contact.

Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize exposure.

  • Primary Engineering Control: All manipulations of solid this compound (e.g., weighing, aliquoting, reconstituting) must be performed within a certified chemical fume hood, a Class II biological safety cabinet, or a powder containment enclosure (glove box).

  • Secondary Controls: The laboratory should be maintained under negative pressure with restricted access. A designated area for handling this compound should be clearly demarcated.

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. All personnel must receive documented training on the SOP and the associated hazards before working with the compound.

Personal Protective Equipment (PPE) Selection

The following table summarizes the minimum required PPE for handling this compound based on the assumed hazards.

Table 1: Minimum PPE Requirements for Handling this compound

Body Part PPE Specification Standard Rationale
Hands Double-gloving: Nitrile gloves (inner and outer layer)ASTM D6319Protects against incidental contact. Double-gloving is required for handling potent compounds. Change outer gloves immediately upon contamination or every 30-60 minutes.
Eyes Chemical splash goggles or safety glasses with side shieldsANSI Z87.1Protects eyes from splashes of solutions containing this compound.
Body Disposable, solid-front lab coat with knit cuffsN/APrevents contamination of personal clothing. Must be removed before leaving the designated handling area.
Respiratory N95 respirator (or higher, e.g., PAPR, based on risk assessment)NIOSH-approvedRequired when handling the powdered form outside of a containment enclosure to prevent inhalation of aerosolized particles.

Operational Plans: Step-by-Step Guidance

Weighing Solid this compound

This protocol assumes the use of a powder containment enclosure.

  • Preparation: Don all required PPE (double nitrile gloves, lab coat, eye protection). Ensure the containment enclosure is certified and functioning correctly.

  • Staging: Place all necessary equipment (analytical balance, weigh paper, spatula, vials) inside the enclosure before starting.

  • Weighing: Carefully weigh the desired amount of this compound. Use a gentle technique to avoid generating airborne dust.

  • Containment: Securely cap the vial containing the weighed compound.

  • Decontamination: Decontaminate the spatula and any other reusable items with an appropriate solvent (e.g., 70% ethanol, followed by water) before removing them from the enclosure. All disposable materials are considered contaminated waste.

  • Doffing: Remove the outer pair of gloves and dispose of them as contaminated waste before leaving the immediate work area.

Reconstituting this compound
  • Preparation: Perform this procedure within a chemical fume hood or biological safety cabinet. Don all required PPE.

  • Solvent Addition: Uncap the vial containing the pre-weighed this compound. Slowly add the desired solvent down the side of the vial to avoid splashing.

  • Mixing: Cap the vial and mix by gentle inversion or vortexing until the solid is fully dissolved. Avoid sonication, which can generate aerosols.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store as per stability guidelines.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous chemical waste.

Table 2: Waste Stream Management for this compound

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed hazardous waste bag or containerIncludes used gloves, weigh paper, disposable lab coats, and any other contaminated disposables.
Liquid Waste Labeled, sealed hazardous waste container (e.g., carboy)Includes unused solutions and solvent rinses used for decontamination.
Sharps Waste Labeled, puncture-proof sharps containerIncludes contaminated needles, syringes, and glass Pasteur pipettes.

Experimental Protocols

Protocol: Donning and Doffing PPE for Potent Compound Handling

This protocol is critical to prevent personal contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Don the disposable lab coat, ensuring cuffs are tucked under the inner gloves.

  • Respirator: If required, perform a user seal check for the N95 respirator.

  • Eye Protection: Put on chemical splash goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the skin. Dispose of them in the designated waste container.

  • Lab Coat: Unfasten the lab coat and roll it outwards (contaminated side in) without touching the inside. Dispose of it.

  • Hand Hygiene: Perform hand hygiene with an alcohol-based hand rub.

  • Eye Protection: Remove eye protection by handling the strap.

  • Respirator: Remove the respirator by touching only the straps.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizations

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_resp Respiratory Decision cluster_final Final Action RA Perform Risk Assessment (Toxicity, Quantity, Procedure) Gloves Select Gloves (Double Nitrile) RA->Gloves Body Select Body Protection (Disposable Lab Coat) RA->Body Eyes Select Eye Protection (Chemical Goggles) RA->Eyes IsPowder Handling Powder or Aerosol Risk? RA->IsPowder SDS Consult Safety Data Sheet (SDS) SDS->RA Proceed Proceed with Work Resp Respiratory Protection Needed? IsPowder->Proceed No N95 Use N95 Respirator IsPowder->N95 Yes N95->Proceed

Caption: PPE selection workflow based on risk assessment for this compound.

Disposal_Workflow cluster_start Generation cluster_decision Segregation cluster_containers Containment cluster_end Final Disposal Start Work with this compound Generates Contaminated Waste WasteType What is the waste type? Start->WasteType Solid Solid Waste Container (Labeled Bag/Bin) WasteType->Solid Gloves, Coats, Wipes Liquid Liquid Waste Container (Labeled Carboy) WasteType->Liquid Solutions, Rinsates Sharps Sharps Container (Puncture-Proof) WasteType->Sharps Needles, Glassware EHS Arrange Pickup by EHS Solid->EHS Liquid->EHS Sharps->EHS

Caption: Waste disposal workflow for materials contaminated with this compound.

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